molecular formula C16H17NO2 B1207987 3-(4-Hydroxyphenyl)-N-benzylpropionamide CAS No. 74454-78-7

3-(4-Hydroxyphenyl)-N-benzylpropionamide

Cat. No.: B1207987
CAS No.: 74454-78-7
M. Wt: 255.31 g/mol
InChI Key: OSPJHCUBEDDXIQ-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-N-benzylpropionamide is a natural product found in Hypoxylon investiens with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-3-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-15-9-6-13(7-10-15)8-11-16(19)17-12-14-4-2-1-3-5-14/h1-7,9-10,18H,8,11-12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPJHCUBEDDXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347348
Record name 3-(4-Hydroxyphenyl)-N-benzylpropionamide
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Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74454-78-7
Record name 3-(4-Hydroxyphenyl)-N-benzylpropionamide
Source EPA DSSTox
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Record name 3-(4-Hydroxyphenyl)n-benzylpropionamide
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Foundational & Exploratory

Thermodynamic Solubility Profile of N-Benzylpropionamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility profile of N-benzylpropionamide (CAS: 10264-12-7) and its structural derivatives represents a critical dataset in pre-formulation drug development. As a secondary amide featuring a lipophilic benzyl tail and a propionyl core, this motif serves as a model for understanding the dissolution thermodynamics of more complex anticonvulsant and anti-inflammatory agents (e.g., lacosamide analogs).

This guide details the thermodynamic solubility —the saturation concentration at equilibrium—rather than kinetic solubility. It provides a rigorous, self-validating experimental protocol and the mathematical framework required to extract enthalpy (


), entropy (

), and Gibbs free energy (

) of dissolution. These parameters are essential for optimizing crystallization processes and predicting bioavailability.

Theoretical Framework: Solute-Solvent Interactions[1]

The dissolution of N-benzylpropionamide derivatives is governed by the balance between the crystal lattice energy (solute-solute interactions) and the solvation energy (solute-solvent interactions).

The Thermodynamic Cycle

The dissolution process can be conceptually divided into three steps:

  • Cavity Formation: The solvent creates a void to accommodate the solute (Endothermic).

  • Sublimation/Lattice Breaking: The solute molecule breaks away from the crystal lattice (Endothermic,

    
    ).
    
  • Solvation: The solute interacts with the solvent via van der Waals forces and Hydrogen bonding (Exothermic,

    
    ).
    

For N-benzylpropionamide (LogP


 1.7), the hydrophobic effect of the benzyl ring competes with the H-bond donor/acceptor capability of the amide linkage.
Mathematical Modeling

To correlate experimental data, we utilize two primary models verified in recent literature for amide derivatives:

A. The Modified Apelblat Equation This semi-empirical model is highly accurate for non-ideal solutions, accounting for the variation of enthalpy with temperature:



Where:

is the mole fraction solubility,

is temperature (K), and

are regression coefficients.[1]

B. The Van't Hoff Equation Used to determine apparent thermodynamic functions:



Where:

is the enthalpy of dissolution and

is the entropy of dissolution.

Experimental Methodology: The Shake-Flask Protocol[3][4][5][6]

Objective: Determine the equilibrium solubility of N-benzylpropionamide in pure and binary solvents from 298.15 K to 323.15 K.

Materials & Purity
  • Solute: N-benzylpropionamide (Re-crystallized from ethanol, Purity

    
     confirmed by HPLC).
    
  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Water).

  • Instrumentation: Agilent 1260 Infinity II HPLC, Mettler Toledo DSC 3+ (for solid-state check).

Workflow Visualization

The following diagram outlines the self-validating workflow. Note the "Solid State Check" loop, which is critical to ensure no polymorphic transformation (e.g., solvate formation) occurred during the experiment.

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibration Isothermal Shaking (72h, +/- 0.05 K) Start->Equilibration Settle Sedimentation (4h) Equilibration->Settle Filter Syringe Filtration (0.45 µm PTFE) Settle->Filter Dilution Dilution (Mobile Phase) Filter->Dilution SolidCheck Solid Phase Analysis (XRD/DSC) Filter->SolidCheck Residue Analysis HPLC/UV Analysis Dilution->Analysis Data Data Processing (Apelblat Model) Analysis->Data SolidCheck->Data Confirm Polymorph Stability

Figure 1: Isothermal saturation workflow including solid-state validation step.

Step-by-Step Protocol
  • Preparation: Add excess N-benzylpropionamide to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Agitate at 150 rpm using a magnetic stirrer. Temperature must be controlled by a circulating water bath with precision

    
     K.
    
    • Critical Insight: Amides often form supersaturated solutions. Equilibrium is confirmed only when concentration measurements at

      
       and 
      
      
      
      differ by
      
      
      .
  • Sampling: Stop agitation and allow phases to separate for 4 hours.

  • Filtration: Withdraw supernatant using a pre-warmed syringe (to prevent precipitation) and filter through a 0.45 µm PTFE membrane.

  • Quantification: Dilute with mobile phase and inject into HPLC (C18 column, Acetonitrile:Water 50:50, 254 nm detection).

  • Solid-State Verification: Analyze the undissolved residue via DSC. If the melting point shifts (e.g., from pure

    
     of 
    
    
    
    C), a solvate has formed, and the solubility data refers to the solvate, not the pure form.

Data Analysis & Thermodynamic Modeling

Representative Data Structure

The following table illustrates the expected solubility trend for N-benzylpropionamide derivatives based on polarity and temperature.

SolventPolarity Index (

)
Solubility (

) at 298.15 K
Solubility (

) at 318.15 K
Trend
Water 10.2


Poor (Hydrophobic effect)
Ethanol 4.3


Good (H-bonding)
Ethyl Acetate 4.4


Excellent (Dipole-Dipole)
Acetonitrile 5.8


Very Good
Calculating Thermodynamic Parameters

Using the linear regression of


 vs 

(Van't Hoff plot), we derive the thermodynamic functions.
  • Enthalpy (

    
    ):  Typically positive (
    
    
    
    ) for amides, indicating the process is endothermic. Heat is required to break the crystal lattice.
  • Gibbs Free Energy (

    
    ):  Calculated as 
    
    
    
    . A positive
    
    
    indicates low solubility (non-spontaneous at standard state), while the mixing process itself is driven by entropy.
  • Entropy (

    
    ):  Typically positive, reflecting the increased disorder as the crystal breaks down.
    
Thermodynamic Landscape Diagram

The relationship between these energies is visualized below.

ThermoLandscape Solid Crystalline Solid (Low Entropy, High Stability) Solution Solvated State (High Entropy) Solid->Solution ΔG_sol (Net Energy Change) Transition Transition State (Lattice Breaking) Solid->Transition + ΔH (Lattice Energy) Transition->Solution - ΔH (Solvation)

Figure 2: Thermodynamic energy landscape of dissolution.

Discussion & Application

Solvent Selection for Crystallization

For N-benzylpropionamide derivatives, the data typically reveals:

  • Anti-solvents: Water (due to high

    
    ).
    
  • Good Solvents: Ethyl Acetate or Ethanol.

  • Cooling Crystallization: A steep slope in the solubility curve (high coefficient

    
     in Apelblat) in Ethanol suggests it is an ideal solvent for cooling crystallization, as yield will be high upon cooling from 323 K to 298 K.
    
Structure-Property Relationships

The benzyl group drives lipophilicity. Derivatives with electron-withdrawing groups (e.g., chloro-benzyl) on the ring will generally show reduced solubility in polar solvents compared to the unsubstituted parent, due to increased crystal lattice energy (stronger


 stacking).

References

  • PubChem. (2025).[2] N-Benzylpropanamide (CAS 10264-12-7) Compound Summary. National Library of Medicine. [Link]

  • Shakeel, F., et al. (2017). Solubility and thermodynamics of apremilast in different mono solvents: Determination, correlation and molecular interactions. Journal of Molecular Liquids. (Demonstrates the Apelblat modeling for amide derivatives). [Link]

  • Kiani, M., et al. (2023).[3] Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. (Validates the use of Apelblat and Van't Hoff models for pharmaceutical amides). [Link]

  • Zhang, Y., et al. (2025). Solubility of benorilate in twelve monosolvents: Determination, correlation and COSMO-RS analysis. Journal of Molecular Liquids. (Protocol reference for isothermal saturation method). [Link]

Sources

Toxicology screening and safety profile of 3-(4-Hydroxyphenyl)-N-benzylpropionamide

Author: BenchChem Technical Support Team. Date: February 2026

Toxicology Screening and Safety Profile of 3-(4-Hydroxyphenyl)-N-benzylpropionamide

Executive Summary

3-(4-Hydroxyphenyl)-N-benzylpropionamide (also known as N-benzylphloretamide) is a synthetic derivative of phloretic acid, structurally characterized by a phenolic moiety linked to a benzylamide group. It belongs to a class of compounds widely investigated for their tyrosinase inhibitory activity , making them prime candidates for hyperpigmentation disorders and cosmetic skin-lightening applications.[1]

However, the safety profile of phenolic depigmenting agents is under intense scrutiny following the Rhododendrol (4-(4-hydroxyphenyl)-2-butanol) incident , where a structurally similar compound induced chemical leukoderma via tyrosinase-dependent melanocyte toxicity.

This guide provides a rigorous toxicology screening framework for 3-(4-Hydroxyphenyl)-N-benzylpropionamide. It prioritizes the differentiation between therapeutic tyrosinase inhibition and pathological melanocytotoxicity , ensuring that efficacy does not come at the cost of irreversible depigmentation or systemic toxicity.

Chemical Identity & Physicochemical Properties

  • IUPAC Name: 3-(4-Hydroxyphenyl)-N-(phenylmethyl)propanamide

  • Molecular Formula: C₁₆H₁₇NO₂[2]

  • Molecular Weight: 255.31 g/mol

  • Structural Class: Phenolic Amide / Hydrocinnamic Acid Derivative

  • Key Functional Groups:

    • Phenolic Hydroxyl: Essential for antioxidant activity and tyrosinase active site binding.

    • Amide Linkage: Provides metabolic stability compared to esters.

    • Benzyl Moiety: Enhances lipophilicity (LogP ~2.5–3.0), facilitating dermal penetration.

Mechanism of Action: Tyrosinase Inhibition[1][3]

The compound targets Tyrosinase (EC 1.14.18.1) , the rate-limiting enzyme in melanogenesis.[3][4] It acts as a structural analogue of the natural substrate, L-Tyrosine.

Mode of Inhibition
  • Competitive Inhibition: The 4-hydroxyphenyl group occupies the copper-containing active site (CuA/CuB) of tyrosinase, preventing the entry of L-Tyrosine and L-DOPA.

  • Bis-substrate Analog: The benzyl side chain likely interacts with the hydrophobic pocket near the active site, stabilizing the enzyme-inhibitor complex.

The Safety Paradox (Mechanism of Toxicity)

While inhibition is the goal, tyrosinase-dependent activation is a safety risk. If the compound acts as a substrate rather than a pure inhibitor, it can be oxidized to form reactive o-quinones . These quinones deplete cellular glutathione (GSH) and bind to cellular proteins, causing Endoplasmic Reticulum (ER) stress and melanocyte apoptosis (Leukoderma).

Diagram 1: Tyrosinase Inhibition vs. Toxicity Pathway

Tyrosinase_Mechanism Compound 3-(4-Hydroxyphenyl)- N-benzylpropionamide Tyrosinase Tyrosinase Enzyme (Active Site) Compound->Tyrosinase Binds Inhibition Competitive Inhibition (Therapeutic Effect) Tyrosinase->Inhibition Stable Complex Oxidation Enzymatic Oxidation Tyrosinase->Oxidation Substrate Turnover (Risk Path) Melanogenesis_Down Reduced Melanin Synthesis Inhibition->Melanogenesis_Down Quinone Reactive o-Quinone (Toxic Metabolite) Oxidation->Quinone GSH_Depletion GSH Depletion & Protein Adducts Quinone->GSH_Depletion Apoptosis Melanocyte Apoptosis (Leukoderma Risk) GSH_Depletion->Apoptosis

Caption: Dual pathway illustrating the therapeutic inhibition versus the potential toxic activation leading to leukoderma.

Toxicology Screening Framework

To validate the safety of 3-(4-Hydroxyphenyl)-N-benzylpropionamide, a tiered screening approach is required. This framework moves from in silico prediction to complex in vitro co-culture models.

Table 1: Safety Assessment Matrix
EndpointAssay / ProtocolCritical Threshold / Success Criteria
Genotoxicity Ames Test (OECD 471)Negative (with/without S9 activation).
Phototoxicity 3T3 Neutral Red Uptake (OECD 432)Photo-Irritation Factor (PIF) < 2.
Sensitization DPRA (OECD 442C) & KeratinoSens (OECD 442D)No peptide depletion; Luciferase induction < 1.5-fold.
Melanocyte Toxicity Differential Cytotoxicity Assay (NHM vs. Keratinocytes)Selectivity Index > 10 . No specific killing of melanocytes.
Pro-Oxidant Potential Cellular ROS Assay (DCFDA)No significant increase in ROS in melanocytes.
Ocular Irritation BCOP or HET-CAM (OECD 437/405)IVIS score indicating non-irritant.

Detailed Experimental Protocols

Scientific integrity requires that protocols are reproducible and self-validating. Below are the specific methodologies for the two most critical assays for this compound.

Protocol A: Differential Melanocyte Cytotoxicity Assay

Objective: To determine if the compound kills melanocytes specifically (indicating leukoderma risk) or is generally cytotoxic.

Reagents:

  • Target Cells: Normal Human Melanocytes (NHM), moderately pigmented.

  • Control Cells: Normal Human Keratinocytes (NHK) or Fibroblasts.

  • Assay Medium: M254 medium (melanocytes) / Epilife (keratinocytes).

  • Detection: Cell Titer-Glo (ATP quantification) or CCK-8.

Workflow:

  • Seeding: Seed NHM and NHK in 96-well plates at 5,000 cells/well. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Treat cells with the compound at a concentration range of 1 µM to 1000 µM (8-point serial dilution).

    • Positive Control: Rhododendrol (known melanocytotoxin) at 300 µM.

    • Negative Control: Kojic Acid (standard inhibitor).[1]

    • Vehicle Control: 0.1% DMSO.

  • Exposure: Incubate for 72 hours . (Longer exposure is critical for phenolic toxicity to manifest).

  • Readout: Aspirate medium, wash with PBS, add Cell Titer-Glo reagent. Measure luminescence.

  • Data Analysis: Calculate IC₅₀ for both cell types.

    • Safety Metric: If IC₅₀ (NHM) << IC₅₀ (NHK), the compound poses a high risk of chemical leukoderma.

Protocol B: Tyrosinase Inhibition Kinetics

Objective: To confirm the mechanism is competitive inhibition and not irreversible enzyme inactivation (suicide inhibition).

Workflow:

  • Enzyme Prep: Mushroom Tyrosinase (200 U/mL) in Phosphate Buffer (pH 6.8). Note: Validation with Human Tyrosinase lysate is recommended for late-stage screening.

  • Substrate: L-DOPA (2.5 mM).

  • Reaction:

    • In a 96-well plate, add 20 µL compound (varying concentrations).

    • Add 140 µL buffer.

    • Add 40 µL L-DOPA.

    • Initiate with 20 µL Tyrosinase.

  • Kinetic Read: Measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 20 minutes.

  • Analysis:

    • Plot Lineweaver-Burk double reciprocal plots (1/V vs 1/[S]).

    • Competitive Inhibitor: Lines intersect at the Y-axis.

    • Non-Competitive: Lines intersect at the X-axis.

Safety Assessment & Risk Characterization

Based on the structural class (N-benzylbenzamides), the following safety profile is anticipated and must be verified:

  • Systemic Toxicity: Likely low. The amide bond is hydrolyzed by amidases to phloretic acid and benzylamine, both of which have established safety margins in metabolic pathways.

  • Sensitization (Allergy): Moderate Risk. The para-substituted phenol can be oxidized to a quinone methide, a hapten that can bind to skin proteins. Action: The Direct Peptide Reactivity Assay (DPRA) is mandatory.

  • Leukoderma Risk: High Priority. Any phenolic compound mimicking tyrosine carries this risk. If the Differential Cytotoxicity Assay shows specific melanocyte killing, the compound must be abandoned or structurally modified (e.g., by glycosylation) to prevent intracellular oxidation.

Diagram 2: Screening Workflow Logic

Screening_Workflow Start Compound Synthesis: 3-(4-Hydroxyphenyl)-N-benzylpropionamide Step1 Step 1: In Silico & Phys-Chem (LogP, QSAR for Mutagenicity) Start->Step1 Decision1 Alerts Found? Step1->Decision1 Step2 Step 2: Tyrosinase Inhibition (Efficacy Screening) Decision1->Step2 No Fail STOP: High Risk Candidate Decision1->Fail Yes Step3 Step 3: Melanocyte Cytotoxicity (NHM vs. Keratinocytes) Step2->Step3 Decision2 Specific NHM Toxicity? Step3->Decision2 Step4 Step 4: Genotoxicity & Phototoxicity (Ames, 3T3 NRU) Decision2->Step4 No Decision2->Fail Yes (Leukoderma Risk) Step5 Step 5: Sensitization (DPRA) Step4->Step5 Pass Proceed to In Vivo / Clinical Step5->Pass

Caption: Logical flow for safety screening. Step 3 is the critical "Go/No-Go" gate for this compound class.

References

  • Solano, F. (2014). Melanins: Skin Pigments and Photoprotection. International Journal of Molecular Sciences.

  • Sasaki, M., et al. (2014). Rhododendrol, a depigmentation-inducing phenolic compound, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism. Pigment Cell & Melanoma Research.

  • OECD. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals.

  • OECD. (2021). Test No. 442C: In Chemico Skin Sensitisation (DPRA). OECD Guidelines for the Testing of Chemicals.

  • Pillaiyar, T., et al. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Methodological & Application

Efficient Synthesis of 3-(4-Hydroxyphenyl)-N-benzylpropionamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Hydroxyphenyl)-N-benzylpropionamide is a versatile molecule with potential applications in medicinal chemistry and materials science. Its structure, featuring a phenolic hydroxyl group, a propionamide linker, and a benzyl moiety, makes it an interesting scaffold for the development of novel compounds. This guide provides detailed, field-proven protocols for the efficient synthesis of this target molecule, catering to the needs of researchers, scientists, and drug development professionals. We will explore two primary synthetic strategies: a direct amidation approach without the use of a protecting group and a more traditional approach involving the protection and deprotection of the phenolic hydroxyl group. The causality behind experimental choices, self-validating system designs, and comprehensive referencing are central to this guide, ensuring scientific integrity and practical utility.

Physicochemical Properties of Reactants and Product

A thorough understanding of the properties of the materials involved is crucial for a successful synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Characteristics
3-(4-Hydroxyphenyl)propanoic AcidC₉H₁₀O₃166.17129-131[1]Starting material, contains both a carboxylic acid and a nucleophilic phenol group.
BenzylamineC₇H₉N107.15-10Nucleophilic amine, reactant for amide bond formation.
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.3334-35Coupling agent, facilitates amide bond formation.
N,N'-Dicyclohexylurea (DCU)C₁₃H₂₄N₂O224.35232-236Byproduct of DCC-mediated coupling, largely insoluble in many organic solvents.[2]
tert-Butyldimethylsilyl chloride (TBDMSCl)C₆H₁₅ClSi150.7286-89Reagent for the protection of the phenolic hydroxyl group.
Tetrabutylammonium fluoride (TBAF)C₁₆H₃₆FN261.4662-63Reagent for the deprotection of TBDMS ethers.
3-(4-Hydroxyphenyl)-N-benzylpropionamide C₁₆H₁₇NO₂ 255.31 (Predicted) Target molecule.

Synthetic Strategies: A Comparative Overview

Two primary routes for the synthesis of 3-(4-Hydroxyphenyl)-N-benzylpropionamide are presented. The choice between these protocols will depend on the specific requirements of the research, including desired purity, scale, and available resources.

G cluster_0 Synthetic Approaches Protocol 1 Direct Amidation (Phenol Unprotected) Target Molecule 3-(4-Hydroxyphenyl)-N-benzylpropionamide Protocol 1->Target Molecule Fewer steps, potentially lower purity Protocol 2 Protecting Group Strategy Protocol 2->Target Molecule More steps, higher purity

Caption: Comparison of the two main synthetic routes.

Protocol 1: Direct Amidation without a Protecting Group

This protocol leverages the chemoselectivity of amide bond formation over esterification of the phenol under specific reaction conditions. It offers a more atom-economical and time-efficient approach. The key to this method is the activation of the carboxylic acid in a way that it preferentially reacts with the more nucleophilic amine over the less nucleophilic phenol. A study on the facile amidation of hydroxycinnamic acids without protection of the phenolic hydroxyl group has shown the feasibility of such an approach using carbodiimide coupling agents.[3]

Reaction Mechanism: DCC-Mediated Amide Coupling

Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent that activates a carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide. The driving force for the reaction is the formation of the stable N,N'-dicyclohexylurea (DCU) byproduct.[2]

G Carboxylic_Acid 3-(4-Hydroxyphenyl)propanoic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC Amide 3-(4-Hydroxyphenyl)-N-benzylpropionamide O_Acylisourea->Amide + Benzylamine DCU DCU (byproduct) O_Acylisourea->DCU Benzylamine Benzylamine

Caption: Mechanism of DCC-mediated amide bond formation.

Experimental Protocol
  • Reactant Preparation: In a round-bottom flask, dissolve 3-(4-hydroxyphenyl)propanoic acid (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Carboxylic Acid Activation: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution and stir at room temperature for 1 hour.

  • Amine Addition: To the activated carboxylic acid mixture, add benzylamine (1.0 eq) and a mild base such as sodium bicarbonate (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea (DCU).

    • Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted benzylamine.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3-(4-Hydroxyphenyl)-N-benzylpropionamide.[5][6][7]

Protocol 2: Synthesis via a Protecting Group Strategy

This approach involves the protection of the reactive phenolic hydroxyl group to prevent side reactions, followed by the amide coupling, and concluding with the deprotection of the phenol. This multi-step process can often lead to a purer final product, albeit with a lower overall yield due to the additional steps. The tert-butyldimethylsilyl (TBDMS) group is a suitable choice for protecting phenols as it is stable under many amide coupling conditions and can be selectively removed.[8][9][10]

Synthetic Workflow

G Start 3-(4-Hydroxyphenyl)propanoic Acid Protection Step 1: Phenol Protection (TBDMSCl, Imidazole) Start->Protection Protected_Acid 3-(4-(tert-Butyldimethylsilyloxy)phenyl)propanoic Acid Protection->Protected_Acid Amide_Coupling Step 2: Amide Coupling (e.g., SOCl₂ then Benzylamine) Protected_Acid->Amide_Coupling Protected_Amide Protected Amide Intermediate Amide_Coupling->Protected_Amide Deprotection Step 3: Deprotection (TBAF) Protected_Amide->Deprotection Final_Product 3-(4-Hydroxyphenyl)-N-benzylpropionamide Deprotection->Final_Product

Caption: Workflow for the protecting group strategy.

Experimental Protocols

Step 1: Protection of the Phenolic Hydroxyl Group

  • Reactant Setup: Dissolve 3-(4-hydroxyphenyl)propanoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add imidazole (2.5 eq).

  • Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield 3-(4-(tert-butyldimethylsilyloxy)phenyl)propanoic acid.

Step 2: Amide Coupling

  • Acid Chloride Formation: To a solution of the TBDMS-protected acid (1.0 eq) in an anhydrous solvent like DCM, add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

  • Reaction: Stir the mixture at room temperature until the evolution of gas ceases (typically 1-2 hours).

  • Amine Addition: In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM.

  • Amidation: Slowly add the freshly prepared acid chloride solution to the benzylamine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Work-up:

    • Wash the reaction mixture with water, dilute HCl, and saturated aqueous sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude N-benzyl-3-(4-(tert-butyldimethylsilyloxy)phenyl)propanamide by column chromatography.

Step 3: Deprotection of the Phenolic Hydroxyl Group

  • Reactant Setup: Dissolve the TBDMS-protected amide (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotection: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) to the solution at room temperature.

  • Reaction: Stir for 1-3 hours, monitoring the reaction by TLC.

  • Work-up:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate and concentrate.

  • Final Purification: Purify the final product, 3-(4-Hydroxyphenyl)-N-benzylpropionamide, by recrystallization or column chromatography.

Characterization of 3-(4-Hydroxyphenyl)-N-benzylpropionamide

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the hydroxyphenyl and benzyl groups, the methylene protons of the propionamide backbone, the benzylic methylene protons, and the amide and hydroxyl protons.

    • Predicted Chemical Shifts (δ, ppm): ~9.0-9.5 (s, 1H, -OH), ~8.0-8.5 (t, 1H, -NH), ~7.2-7.4 (m, 5H, Ar-H of benzyl), ~6.7-7.1 (m, 4H, Ar-H of hydroxyphenyl), ~4.3 (d, 2H, -CH₂-Ph), ~2.8 (t, 2H, -CH₂-CO-), ~2.5 (t, 2H, Ar-CH₂-).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals corresponding to the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the molecule.

    • Predicted Chemical Shifts (δ, ppm): ~172 (C=O), ~155 (C-OH), ~127-138 (aromatic C), ~43 (CH₂-N), ~38 (CH₂-CO), ~30 (Ar-CH₂).

  • FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational frequencies will confirm the presence of the functional groups.

    • Characteristic Peaks (cm⁻¹): ~3300 (O-H stretch, broad), ~3280 (N-H stretch), ~3030 (aromatic C-H stretch), ~2930 (aliphatic C-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II).[11][12]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

    • Expected m/z: 256.13 [M+H]⁺, 278.11 [M+Na]⁺.

Conclusion

This guide has detailed two robust and efficient protocols for the synthesis of 3-(4-Hydroxyphenyl)-N-benzylpropionamide. The direct amidation method offers a quicker, more atom-economical route, while the protecting group strategy provides a pathway to potentially higher purity, which can be critical for certain applications. The choice of protocol should be guided by the specific needs of the researcher and the intended application of the final compound. By providing a thorough explanation of the underlying chemistry, detailed experimental procedures, and expected characterization data, this document serves as a valuable resource for scientists engaged in organic synthesis and drug discovery.

References

  • van der Loo, B., et al. (2022).
  • Hansen, F. G., et al. (2022). Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. J. Am. Chem. Soc.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Kuwano, R., & Kusano, H. (2008).
  • Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters.
  • Larraufie, M.-H., et al. (2010). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Sansanwal, V., & Krishnamurty, H. G. (1995). New Observations on Deprotection of O-Benzyl Derivatives with Pd/C-Cyclohexene.
  • University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • SynArchive. (n.d.). Protection of Phenol by Silyl ether. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Jasinski, J. P., et al. (2016).
  • PubChem. (n.d.). N-benzyl-3-phenylpropanamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplemmentary Info for RSC adv. after corrections. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzylpropanamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxyphenyllactate, TBDMS. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyldiphenylsilyl. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplemmentary Info for RSC adv. after corrections. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Reddit. (2021, September 18). Looking for advice on protecting phenol in presence of primaril alcohol. Retrieved from [Link]

  • SynArchive. (n.d.). Protection of Alcohol by Silyl ether. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of N-phenylpropanamide. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an... Retrieved from [Link]

Sources

Application Notes & Protocols: Preparation of Topical Formulations Containing 3-(4-Hydroxyphenyl)-N-benzylpropionamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-TOP-HBNP-2026-01

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of topical formulations containing the novel active pharmaceutical ingredient (API), 3-(4-Hydroxyphenyl)-N-benzylpropionamide (HBNP). Due to the predicted poor aqueous solubility of HBNP, this guide focuses on strategies to create stable, effective, and well-characterized semi-solid dosage forms.[1][2][3] It covers pre-formulation assessment, detailed protocols for creating oil-in-water (O/W) creams and hydroethanolic gels, and robust quality control methodologies to ensure product performance and reproducibility.

Introduction: The Formulation Challenge

3-(4-Hydroxyphenyl)-N-benzylpropionamide (HBNP) is a synthetic compound with a molecular structure suggesting low water solubility, a common challenge in pharmaceutical development.[2][4] Its N-benzylamide and hydroxyphenyl moieties indicate a lipophilic nature, making direct incorporation into aqueous bases difficult.[5] Effective topical delivery, therefore, depends on creating a sophisticated formulation that can solubilize the API, ensure its stability, and facilitate its release from the vehicle to the skin.[1][6]

Topical formulations, such as creams and gels, are complex systems where the choice of excipients directly impacts the final product's stability, sensory properties, and therapeutic efficacy.[7][8][9] This guide will explain the causal relationships between excipient selection and formulation performance, providing a logical framework for developing a topical product from the ground up.

Pre-Formulation Studies: Characterizing the API

Before any formulation work begins, a thorough characterization of the HBNP drug substance is paramount. These studies provide the foundational data needed to make informed decisions during formulation development.

Key objectives of pre-formulation studies include:

  • Solubility Profiling: Determining the solubility of HBNP in a range of pharmaceutically acceptable solvents, co-solvents, and oils. This is critical for selecting the appropriate vehicle system.[1]

  • Physical Characterization: Analyzing particle size, morphology, and crystalline form (polymorphism). These attributes can significantly influence dissolution rate and bioavailability.[10][11]

  • Forced Degradation: Exposing the API to stress conditions (heat, light, humidity, acid/base hydrolysis, oxidation) to identify potential degradation pathways and establish the inherent stability of the molecule.[12] This information is crucial for selecting appropriate antioxidants and preservatives.

Protocol 2.1: Equilibrium Solubility Determination
  • Prepare Saturated Solutions: Add an excess amount of HBNP to a series of vials, each containing a different solvent (e.g., Propylene Glycol, PEG 400, Isopropyl Myristate, Ethanol, Water).

  • Equilibrate: Agitate the vials at a controlled temperature (e.g., 25°C and 32°C to mimic room and skin temperature) for 48-72 hours to ensure equilibrium is reached.

  • Sample & Clarify: Withdraw a sample from each vial and filter it through a 0.45 µm syringe filter to remove undissolved solids.

  • Quantify: Dilute the filtrate with a suitable mobile phase and quantify the concentration of HBNP using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Express Results: Report solubility in mg/mL.

Formulation Development Strategy & Protocols

The choice of dosage form depends on the intended therapeutic application, desired skin feel, and API stability. Here, we present protocols for two common and versatile topical systems: an oil-in-water (O/W) cream and a hydroethanolic gel.

The Oil-in-Water (O/W) Emulsion Cream

An O/W cream is a cosmetically elegant and widely used vehicle. It consists of a dispersed oil phase within a continuous aqueous phase, stabilized by an emulsifying agent.[7][13] For a poorly water-soluble API like HBNP, the drug will be dissolved in the internal oil phase.

Causality Behind Component Selection:

  • Oil Phase: Acts as the solvent and carrier for HBNP.[7] A blend of emollients like Caprylic/Capric Triglyceride and penetration enhancers like Isopropyl Myristate can be used.

  • Emulsifiers: These are critical for creating and stabilizing the emulsion.[13] A combination of a primary emulsifier (e.g., Glyceryl Stearate) and a co-emulsifier (e.g., PEG-100 Stearate) is often used to achieve a stable droplet size.

  • Aqueous Phase: Contains humectants like Glycerin to hydrate the skin, and thickeners like Carbomer to build viscosity and improve stability.[8][14]

  • Preservatives: Essential for preventing microbial growth in the water-containing formulation.[8][9] A broad-spectrum system like Phenoxyethanol and Ethylhexylglycerin is a common choice.

  • Antioxidants: The hydroxyphenyl group in HBNP may be susceptible to oxidation. Including an antioxidant like Butylated Hydroxytoluene (BHT) in the oil phase is a prudent measure to ensure chemical stability.

Table 1: Composition of a 1% HBNP Oil-in-Water Cream

PhaseIngredientFunction% w/w
Oil Phase 3-(4-Hydroxyphenyl)-N-benzylpropionamide (HBNP) Active Pharmaceutical Ingredient 1.00
Caprylic/Capric TriglycerideEmollient, Solvent10.00
Isopropyl MyristatePenetration Enhancer, Solvent5.00
Cetearyl AlcoholThickener, Co-emulsifier4.00
Glyceryl Stearate & PEG-100 StearateEmulsifying System3.00
Butylated Hydroxytoluene (BHT)Antioxidant0.05
Aqueous Phase Purified WaterVehicleq.s. to 100
GlycerinHumectant5.00
Carbomer 980Thickener/Stabilizer0.30
TriethanolamineNeutralizer (for Carbomer)q.s. to pH 5.5-6.5
Cool-Down Phase Phenoxyethanol, EthylhexylglycerinPreservative System1.00
Protocol 3.1: Preparation of 1% HBNP O/W Cream (Lab Scale: 100g Batch)
  • Oil Phase Preparation: In a suitable beaker, combine Caprylic/Capric Triglyceride, Isopropyl Myristate, Cetearyl Alcohol, Glyceryl Stearate & PEG-100 Stearate, and BHT. Heat to 75°C with gentle stirring until all components are melted and uniform. Add the HBNP powder and stir until completely dissolved. Maintain the temperature at 75°C.

  • Aqueous Phase Preparation: In a separate beaker, disperse the Carbomer 980 in Purified Water and Glycerin. Heat this mixture to 75°C while stirring to ensure the Carbomer is fully hydrated.

  • Emulsification: Slowly add the hot oil phase to the hot aqueous phase while homogenizing at high speed (e.g., 5000-8000 rpm) for 3-5 minutes.[15] This high-shear mixing is critical for creating small, uniform oil droplets.[16]

  • Cooling & Neutralization: Remove the emulsion from the heat and switch to a lower-speed anchor stirrer. Continue to stir gently as the cream cools. When the temperature is below 50°C, add Triethanolamine dropwise to neutralize the Carbomer, which will cause the cream to thicken.

  • Addition of Preservatives: Once the cream has cooled to below 40°C, add the Phenoxyethanol/Ethylhexylglycerin blend and stir until uniform.

  • Final Steps: Check the pH and adjust if necessary to be within the 5.5-6.5 range. Continue gentle stirring until the cream reaches room temperature (~25°C). Homogenize the final product for 1 minute at a lower speed to ensure uniformity.

The Hydroethanolic Gel

A gel formulation offers a different sensory experience—it's often lighter, non-greasy, and can provide a cooling sensation. The inclusion of ethanol serves as a co-solvent for HBNP and as a penetration enhancer.[17]

Table 2: Composition of a 1% HBNP Hydroethanolic Gel

IngredientFunction% w/w
3-(4-Hydroxyphenyl)-N-benzylpropionamide (HBNP) Active Pharmaceutical Ingredient 1.00
Ethanol (96%)Solvent, Penetration Enhancer40.00
Propylene GlycolCo-solvent, Humectant10.00
Hydroxypropyl CelluloseGelling Agent1.50
Purified WaterVehicleq.s. to 100
TriethanolamineNeutralizerq.s. to pH 6.0
Protocol 3.2: Preparation of 1% HBNP Hydroethanolic Gel (Lab Scale: 100g Batch)
  • API Solubilization: In a primary beaker, dissolve the HBNP in the Ethanol with stirring. Then, add the Propylene Glycol and continue to stir until a clear solution is formed.

  • Gelling Agent Dispersion: In a separate beaker, slowly sprinkle the Hydroxypropyl Cellulose into the Purified Water while stirring rapidly to create a vortex. This prevents the gelling agent from clumping. Allow it to hydrate for at least 30 minutes.

  • Combining Phases: Slowly add the API solution (from step 1) to the hydrated gelling agent (from step 2) with continuous, gentle stirring.

  • Neutralization & Finalization: Check the pH of the gel. Adjust to approximately 6.0 using a few drops of Triethanolamine. Avoid vigorous mixing to prevent incorporating air bubbles.

Quality Control & Formulation Characterization

Rigorous quality control (QC) is essential to ensure that each batch of the formulation is consistent, stable, and performs as expected.[18] This is the self-validating component of the protocol.

Table 3: QC Specifications for HBNP Topical Formulations

TestSpecification (O/W Cream)Specification (Gel)Method
Appearance White, smooth, homogenous creamClear, homogenous, viscous gelVisual Inspection
pH 5.5 - 6.55.5 - 6.5pH Meter (10% dispersion in water)
Viscosity 20,000 - 40,000 cP (Spindle 4, 10 rpm)8,000 - 15,000 cP (Spindle 3, 20 rpm)Rotational Viscometer
Assay (HBNP) 95.0% - 105.0% of label claim95.0% - 105.0% of label claimHPLC-UV[19][20]
Content Uniformity RSD ≤ 6.0%RSD ≤ 6.0%HPLC-UV
Microbial Limits Meets USP <61> & <62> standardsMeets USP <61> & <62> standardsUSP Methods
Protocol 4.1: HPLC Assay of HBNP in Cream Formulation
  • Sample Preparation: Accurately weigh approximately 500 mg of the HBNP cream into a 50 mL volumetric flask.

  • Extraction: Add approximately 30 mL of a suitable solvent (e.g., Methanol or Acetonitrile), cap, and sonicate for 20 minutes to extract the API. Allow to cool to room temperature.

  • Dilution: Dilute to volume with the same solvent and mix well.

  • Filtration: Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatography: Inject the sample onto a C18 column and quantify using a validated HPLC-UV method.[19] Calculate the concentration against a standard curve of known HBNP concentrations.

Protocol 4.2: In Vitro Release Testing (IVRT)

IVRT is a critical performance test that measures the rate of API release from the formulation.[18][21][22] It is the gold standard for comparing different formulations and ensuring batch-to-batch consistency.[21][23]

  • Apparatus: Use a Franz Diffusion Cell system.[18][21][22]

  • Membrane: A synthetic, inert membrane (e.g., polysulfone) is used for IVRT.[21]

  • Receptor Medium: Prepare a receptor medium (e.g., phosphate buffer with a solubilizer like polysorbate 20) that maintains "sink conditions," meaning the concentration of HBNP in the medium never exceeds 10-15% of its saturation solubility in that medium.[22]

  • Procedure: a. Mount the membrane between the donor and receptor chambers of the Franz cell. b. Fill the receptor chamber with the de-gassed receptor medium and equilibrate to 32°C. c. Apply a finite dose of the HBNP formulation (e.g., 10 mg/cm²) evenly onto the membrane surface. d. At predetermined time points (e.g., 1, 2, 4, 6, 8, 12 hours), withdraw samples from the receptor chamber, replacing the volume with fresh medium.[21]

  • Analysis: Analyze the samples for HBNP concentration using HPLC-UV.[21]

  • Data Presentation: Plot the cumulative amount of HBNP released per unit area (µg/cm²) against the square root of time. The slope of the linear portion of this curve is the release rate.

Protocol 4.3: Stability Testing

Stability testing ensures the formulation maintains its physical, chemical, and microbiological quality over its shelf life.[12][24]

  • Batch Preparation: Prepare at least three batches of the final formulation.[25]

  • Storage Conditions: Store samples in the proposed final packaging at long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.[12][26]

  • Testing Frequency: Test the samples at specified intervals (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).[24][25]

  • Attributes to Test: Analyze for all QC specifications listed in Table 3, as well as for the presence of any degradation products.

Visualization of Workflows and Concepts

Diagram 1: Overall Formulation Development Workflow```dot

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Design cluster_2 Phase 3: Characterization & Optimization cluster_3 Phase 4: Validation P1 API Characterization (Solubility, Stability) P2 Excipient Selection & Vehicle Choice (Cream/Gel) P1->P2 P3 Prototype Formulation (Lab-Scale Batches) P2->P3 P4 QC Testing (pH, Viscosity, Assay) P3->P4 P5 Performance Testing (IVRT) P4->P5 Meets Spec? P5->P3 Iterate/Optimize P6 Stability Studies (Accelerated & Long-Term) P5->P6 P7 Final Formulation Lock P6->P7

Caption: Key components and their roles in an O/W cream.

Conclusion

The successful development of a topical formulation for a poorly water-soluble active like 3-(4-Hydroxyphenyl)-N-benzylpropionamide hinges on a systematic, data-driven approach. By beginning with thorough pre-formulation characterization, formulators can rationally select excipients and manufacturing processes to create stable and effective O/W creams or gels. The protocols detailed herein provide a robust framework for lab-scale preparation, while the quality control and stability testing methodologies ensure that the final product is reproducible, safe, and efficacious for its intended use.

References

  • Tioga Research. (2025, December 10). Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide. Available at: [Link]

  • Wikipedia. (n.d.). Topical cream formulation. Retrieved December 10, 2025, from [Link]

  • Teledyne LABS. (n.d.). In Vitro Release Testing (IVRT). Retrieved December 10, 2025, from [Link]

  • PermeGear. (n.d.). DEVELOPING AN IN VITRO RELEASE TESTING (IVRT) METHOD FOR THE VALIDATION OF SEMI-SOLID TOPICAL FORMULATIONS. Retrieved December 10, 2025, from [Link]

  • DC Fine Chemicals. (2024, September 16). Excipients: What they are and their importance in the pharmaceutical industry. Available at: [Link]

  • Recipharm. (n.d.). Using in vitro release testing (IVRT) to analyse semi-solid topical formulations. Retrieved December 10, 2025, from [Link]

  • Croda Pharma. (n.d.). Pharmaceutical Excipients for Topical Applications. Retrieved December 10, 2025, from [Link]

  • ONdrugDelivery. (2021, November 30). Excipient Choices and Why They Matter in Topical Formulations. Available at: [Link]

  • ACS Omega. (2024, December 5). Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. Available at: [Link]

  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]

  • Phenomenex. (2025, April 1). Key Applications of HPLC. Available at: [Link]

  • Dow Development Labs. (2025, May 12). Mastering The Art Of Topical Drug Delivery: Best Practices In Formulation Development For Enhanced Skin Penetration. Available at: [Link]

  • Google Patents. (n.d.). EP2016935A1 - Pharmaceutical composition for topical application of poorly soluble compounds.
  • Omori UK. (2025, December 17). Key pharmaceutical stability testing guidelines. Available at: [Link]

  • AlfatestLab. (2020, March 27). Analytical strategies for new topical product development and In Vitro demonstration of Bioequivalence. Available at: [Link]

  • PMC. (2024, May 16). Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs. Available at: [Link]

  • Journal of Applied Bioanalysis. (n.d.). Analytical Profiling Of Topical Drug Delivery Systems In Dermatology: Assessing Skin Penetration, Efficacy, And Biocompatibility. Retrieved December 10, 2025, from [Link]

  • Frontage Labs. (n.d.). IVRT INSIGHTS FROM CMC EXPERTS OF FRONTAGE LABS. Retrieved December 10, 2025, from [Link]

  • American Pharmaceutical Review. (2025, March 13). Testing Topicals: Analytical Strategies for the In-Vitro Demonstration of Bioequivalence. Available at: [Link]

  • Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved December 10, 2025, from [Link]

  • Clinical Leader. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs. Retrieved December 10, 2025, from [Link]

  • Formula Botanica. (2025, May 27). How to make an organic oil-in-water emulsion with Olivem 1000. Available at: [Link]

  • Brieflands. (2025, July 15). Quantification of Active Ingredients in Skin Lightening Creams Using HPLC Method in Iranian Market. Available at: [Link]

  • Google Patents. (n.d.). CN101406429A - Oil-in-water emulsion and preparation method thereof.
  • Methods and objects of chemical analysis. (2025). Development and Validation of a Novel HPLC-UV Method for the Quantification of Hyaluronic Acid in Anti-Aging Creams. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved December 10, 2025, from [Link]

  • ChemBK. (2024, April 9). Propanamide, 3-chloro-N-(4-hydroxyphenyl)-. Available at: [Link]

  • World Health Organization (WHO). (n.d.). Draft regional guidelines on stability testing of active substances and pharmaceutical products. Retrieved December 10, 2025, from [Link]

  • Journal of Applied Pharmaceutical Science. (2012, March 17). Stability Testing of Pharmaceutical Products. Available at: [Link]

  • U.S. Pharmacist. (2025, October 15). Water-in-Oil Emulsion Base. Available at: [Link]

  • ResearchGate. (n.d.). Selective N-Debenzylation of Amides with p-TsOH. Retrieved December 10, 2025, from [Link]

  • Let's Make Beauty. (2025, May 15). How to Formulate Water-in-Oil Emulsions. Available at: [Link]

  • Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available at: [Link]

  • Cheméo. (n.d.). N-Benzylbenzamide (CAS 1485-70-7) - Chemical & Physical Properties. Retrieved December 10, 2025, from [Link]

  • PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. Retrieved December 10, 2025, from [Link]

  • AOCS. (2024, September 27). Emulsions: making oil and water mix. Available at: [Link]

  • PubChem. (n.d.). 3-(4-Hydroxyphenyl)propanal. Retrieved December 10, 2025, from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Retrieved December 10, 2025, from [Link]

Sources

Application Note: In Vitro Cellular Uptake Assays for N-benzylpropionamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

N-benzylpropionamide derivatives (e.g., functionalized amino acids, Lacosamide analogs) represent a critical class of bioactive small molecules, often exhibiting anticonvulsant, neuroprotective, or ion-channel modulating activities. Due to their structural design—typically possessing a lipophilic benzyl moiety and a polar amide core—these compounds face unique challenges in in vitro profiling. They often exhibit high non-specific binding (NSB) to plasticware and cellular membranes, confounding standard uptake data.

This guide provides a rigorous, self-validating framework for quantifying the cellular uptake of these derivatives. Unlike generic small-molecule protocols, this workflow integrates LC-MS/MS detection with stringent wash steps (the "Back-Exchange" method) to differentiate true intracellular accumulation from membrane adsorption.

Key Applications
  • Lead Optimization: Ranking derivatives by intracellular accumulation efficiency.

  • Mechanism Elucidation: Distinguishing passive diffusion from carrier-mediated transport (e.g., LAT1, PepT1, or sodium-dependent systems).

  • BBB Penetration Prediction: Correlating uptake kinetics in endothelial models with potential brain exposure.

Pre-Assay Validation: The "Sink" & Solubility

Before initiating biological assays, the physicochemical behavior of the specific N-benzylpropionamide derivative must be characterized to prevent artifacts.

A. Solubility & Vehicle Tolerance

N-benzylpropionamides are moderately lipophilic (LogP ~1.5–3.0).

  • Stock Solution: Dissolve in 100% DMSO.

  • Assay Buffer: Dilute to final concentration (typically 1–10 µM) in HBSS (pH 7.4).

  • Critical Check: Ensure final DMSO concentration is <0.5% (v/v). Verify no precipitation occurs upon dilution using microscopy.

B. Non-Specific Binding (NSB) Assessment

Lipophilic amides stick to polystyrene.

  • Incubate the compound in cell-free wells for 30 mins at 37°C.

  • Analyze the buffer by LC-MS/MS.

  • Acceptance Criterion: Recovery >85%. If lower, switch to low-binding polypropylene plates or add 0.1% BSA to the assay buffer to maintain "sink" conditions.

Core Protocol: LC-MS/MS Cellular Uptake Assay[1]

This protocol uses HEK293 cells (wild-type or transporter-transfected) as the model system. It is adaptable to Caco-2 or primary neurons.

Materials
  • Cell Model: HEK293 seeded at

    
     cells/well in Poly-D-Lysine coated 24-well plates.
    
  • Transport Buffer: HBSS + 10 mM HEPES (pH 7.4).

  • Stop/Wash Buffer: Ice-cold PBS + 0.5% BSA (Essential for desorption).

  • Lysis Buffer: 80% Methanol / 20% Water (pre-chilled to -80°C).

  • Internal Standard (IS): Deuterated analog (e.g., Lacosamide-d3) or structurally similar amide (e.g., Warfarin).

Experimental Workflow
Step 1: Equilibration
  • Aspirate growth medium.

  • Wash cells

    
     with 500 µL warm Transport Buffer.
    
  • Equilibrate cells for 10 min at 37°C.

Step 2: Uptake Initiation
  • Replace buffer with 250 µL of Warm Dosing Solution (Compound + Transport Buffer).

  • Incubate at 37°C for defined timepoints (e.g., 1, 5, 10, 30 min) for kinetic profiling.

    • Control: Parallel plate incubated at 4°C to measure passive binding/diffusion only.

Step 3: Quench & Back-Exchange (The Critical Step)

Standard PBS washing is insufficient for N-benzylpropionamides; it leaves compound trapped in the lipid bilayer.

  • Rapidly aspirate Dosing Solution.

  • Wash 1: Add 1 mL Ice-Cold PBS + 0.5% BSA . Swirl gently for 10 seconds. Aspirate.

    • Mechanism:[1][2][3][4][5][6][7] The cold temperature arrests transporters; the BSA acts as a "sink" to strip surface-bound lipophilic drug.

  • Wash 2 & 3: Wash rapidly with 1 mL Ice-Cold PBS (no BSA) to remove residual albumin.

Step 4: Lysis & Extraction
  • Add 200 µL -80°C Methanol/Water (80:20) containing Internal Standard.

  • Incubate at -80°C for 20 mins (facilitates cell lysis and protein precipitation).

  • Scrape cells (if adherent) and transfer lysate to microcentrifuge tubes.

  • Centrifuge at

    
     for 10 min at 4°C to pellet debris.
    
  • Transfer supernatant to LC-MS vials.

Visual Workflow

UptakeWorkflow cluster_stop Quench & Wash (Critical) Seeding Cell Seeding (HEK293/Caco-2) Equilib Equilibration (HBSS, 37°C) Seeding->Equilib Dosing Dosing (N-benzyl deriv. 1-10µM) Equilib->Dosing t=0 Stop Ice-Cold PBS + BSA (Strips Surface Drug) Dosing->Stop t=end Rinse Ice-Cold PBS (Removes BSA) Stop->Rinse Lysis Lysis & Extraction (80% MeOH, -80°C) Rinse->Lysis LCMS LC-MS/MS Quantification Lysis->LCMS

Figure 1: Optimized LC-MS/MS Uptake Workflow emphasizing the BSA back-exchange wash step to minimize non-specific binding artifacts.

Mechanistic Profiling & Data Analysis[5][9][10][11][12]

Once uptake is confirmed, the mechanism must be defined. N-benzylpropionamides may utilize amino acid transporters (LAT) or diffuse passively.

A. Temperature Coefficient (Active vs. Passive)

Calculate the Temperature Coefficient (


) or simply the ratio of uptake at 37°C vs 4°C.
  • Ratio

    
     1:  Passive Diffusion.
    
  • Ratio > 2: Active/Carrier-Mediated Transport.

B. Competitive Inhibition Strategy

To identify the specific transporter, co-incubate the test compound with known substrates/inhibitors (100-fold excess).

Target TransporterCompetitor/InhibitorConcentrationExpected Result (if specific)
LAT1 (SLC7A5) Leucine or BCH1–5 mMReduced Uptake
PepT1/2 Gly-Sar5 mMReduced Uptake
P-gp (Efflux) Verapamil50 µMIncreased Uptake
Non-Specific None-Unchanged
C. Kinetic Data Calculation

For saturable transport, fit the background-corrected uptake rate (


) to the Michaelis-Menten equation:


  • 
    : Maximum transport velocity.
    
  • 
    : Affinity constant.
    
  • 
    : Passive diffusion coefficient (slope of the linear component).
    
  • Correction: Subtract the uptake values at 4°C (representing

    
    ) from the 37°C values to isolate the carrier-mediated component.
    
Mechanistic Decision Tree

MechanismTree Start Uptake Ratio (37°C / 4°C) Passive Ratio ≈ 1.0 Passive Diffusion Start->Passive Low Active Ratio > 2.0 Active Transport Start->Active High Inhib Co-incubation with Competitors (e.g., BCH) Active->Inhib LAT1 Uptake Reduced (LAT1 Mediated) Inhib->LAT1 + Leucine/BCH Efflux Uptake Increased (P-gp Substrate) Inhib->Efflux + Verapamil

Figure 2: Logical framework for determining the transport mechanism of N-benzylpropionamide derivatives.

Troubleshooting & Expert Tips

High Background at 4°C
  • Cause: The compound is highly lipophilic and partitioning into the lipid bilayer without entering the cytosol.

  • Solution: Increase the BSA concentration in the wash buffer to 1% or extend the wash duration slightly (monitor for cell detachment).

Low Recovery in LC-MS
  • Cause: Compound adsorption to the lysis tube or protein precipitation pellet.

  • Solution: Use "Low-Binding" tubes. Ensure the extraction solvent (MeOH/ACN) is optimized. For N-benzylpropionamides, Acetonitrile often yields sharper peaks than Methanol.

Variability between Replicates
  • Cause: Inconsistent washing speed.

  • Solution: Use an automated plate washer or a multi-channel aspirator. The time between "Stop" buffer addition and Lysis must be kept constant (<1 min variance).

References

  • Bialer, M., et al. (1996). "Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry.

  • Wang, K., et al. (2024).[8] "A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters using LC-MS/MS."[8] Frontiers in Pharmacology.

  • Gifford Bioscience. (2024). "Cellular Uptake and Release Assays Protocol." Gifford Bioscience Technical Notes.

  • WuXi AppTec. (2024). "Nonspecific Binding: Main Factors of Occurrence and Strategies."[9] DMPK Services Guide.

  • Stables, J.P., et al. (2022). "Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide... as a Novel Orally Bioavailable EAAT2 Modulator." Journal of Medicinal Chemistry. [2]

Sources

Solvent selection for recrystallization of 3-(4-Hydroxyphenyl)-N-benzylpropionamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Recrystallization of 3-(4-Hydroxyphenyl)-N-benzylpropionamide

Executive Summary

This technical guide outlines the solvent selection strategy and recrystallization protocols for 3-(4-Hydroxyphenyl)-N-benzylpropionamide .[1][2] Due to the molecule's amphiphilic nature—containing a polar phenolic hydroxyl group, a hydrogen-bonding amide linkage, and a lipophilic benzyl moiety—standard solvent selection requires a nuanced balance of polarity.

Based on structural analogs and solubility profiling, Ethyl Acetate (EtOAc) is identified as the primary candidate for single-solvent recrystallization.[1][2] A binary system of Ethanol/Water or Ethyl Acetate/Heptane is recommended for high-purity polishing steps.[1][2] This guide provides the mechanistic rationale, screening workflows, and detailed execution protocols.

Physicochemical Profiling & Solubility Logic

To select the correct solvent, one must first deconstruct the molecular interaction potential of the target compound.[1]

  • Phenolic Hydroxyl (-OH): Acts as a hydrogen bond donor and acceptor.[1][2] Increases solubility in alcohols (MeOH, EtOH) and aprotic polar solvents (DMSO, DMF).[2] It renders the molecule slightly acidic and potentially sensitive to oxidation at high temperatures in basic media.[1]

  • Amide Linkage (-CONH-): Provides rigidity and H-bonding capability.[1][2] This functional group often drives high melting points and crystal lattice stability.

  • Benzyl & Propyl Chain: These hydrophobic domains reduce water solubility and increase affinity for moderately polar solvents like esters and chlorinated hydrocarbons.[2]

The Solubility Prediction:

  • Alcohols (MeOH, EtOH): Likely too soluble at room temperature (RT) for high-recovery single-solvent crystallization, but excellent as the "good" solvent in a binary system.[1][2]

  • Water: Poor solubility; acts as a strong anti-solvent.

  • Ethyl Acetate: Ideally balanced.[2] It solubilizes the hydrophobic regions while interacting with the amide/phenol via H-bonding.[1] Often exhibits the "Goldilocks" behavior: low solubility at RT, high solubility at reflux.

  • Alkanes (Hexane/Heptane): Insoluble; acts as an anti-solvent.[2]

Solvent Screening Workflow (Self-Validating Protocol)

Before committing to a bulk batch, perform this micro-scale screen to validate the solvent system. This protocol ensures the chosen solvent meets the Temperature Coefficient of Solubility requirement.[1]

Materials:

  • 100 mg of Crude 3-(4-Hydroxyphenyl)-N-benzylpropionamide per tube.[1][2]

  • Solvents: Ethyl Acetate, Ethanol, Toluene, Acetonitrile.

  • Heating block or oil bath.[2]

Protocol:

  • Place 100 mg of solid into a test tube.

  • Add 0.5 mL of solvent at Room Temperature (RT).

    • If dissolved: Solvent is too strong (reject for single-solvent).[1][2]

    • If insoluble: Proceed to step 3.

  • Heat to boiling (reflux).[2]

    • If dissolved:Candidate Identified.

    • If insoluble: Add solvent in 0.2 mL increments until dissolved or volume reaches 3 mL.[2]

  • Cool slowly to RT.

    • Result A (Crystals): Success.[2]

    • Result B (Oil/Goo): Impurity load too high or solvent BP exceeds compound MP (Oiling Out).[2]

    • Result C (No Precipitate): Solubility too high; requires anti-solvent.[2]

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethyl Acetate)

Recommended for initial purification of crude synthesis material (e.g., >85% purity).[1][2]

Reagents:

  • Crude 3-(4-Hydroxyphenyl)-N-benzylpropionamide[1][2]

  • Solvent: Ethyl Acetate (ACS Reagent Grade)[1][2]

  • Activated Carbon (Optional, for color removal)[2][3]

Step-by-Step Procedure:

  • Dissolution: Transfer 10 g of crude solid into a 250 mL Erlenmeyer flask. Add 30 mL of Ethyl Acetate.

  • Heating: Heat the mixture to a gentle reflux (approx. 77°C) with magnetic stirring.

  • Saturation: If solids remain, add hot Ethyl Acetate dropwise through the condenser until the solution is just clear. Add a 5-10% excess volume to prevent premature crystallization during filtration.[1][2]

    • Note: If the solution is dark/colored, cool slightly, add 0.5 g activated carbon, boil for 5 mins, and filter hot through Celite.

  • Cooling (Nucleation Phase): Remove from heat. Allow the flask to cool to RT undisturbed on a cork ring or wood block.

    • Critical: Do not place directly on a cold benchtop; "shock cooling" traps impurities.

  • Crystallization: Once at RT, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid using a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with 10 mL of ice-cold Ethyl Acetate.

  • Drying: Dry in a vacuum oven at 45°C for 6-12 hours.

Protocol B: Two-Solvent Recrystallization (Ethanol / Water)

Recommended for high-purity "polishing" (e.g., >98% target).[1][2]

Reagents:

  • Semi-pure 3-(4-Hydroxyphenyl)-N-benzylpropionamide[1][2]

  • Solvent A (Good): Ethanol (95% or Absolute)[1][2]

  • Solvent B (Bad): Deionized Water[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 5 g of the compound in the minimum amount of boiling Ethanol (approx. 10-15 mL).

  • Anti-Solvent Addition: While maintaining a gentle boil, add hot Water dropwise.

  • Cloud Point: Continue adding water until a faint, persistent turbidity (cloudiness) appears.[2]

  • Re-clarification: Add 2-3 drops of hot Ethanol to clear the solution.

  • Crystallization: Remove from heat and allow to cool slowly to RT.

    • Observation: Needle-like crystals typically form in this system.[1][2]

  • Isolation: Filter and wash with a cold 1:1 Ethanol/Water mixture.[2]

Quantitative Data Summary

ParameterEthyl Acetate (Protocol A)Ethanol/Water (Protocol B)[1][2]Toluene
Solubility at RT LowHigh (in pure EtOH)Low
Solubility at Reflux HighHighModerate
Crystal Habit Prisms/PlatesNeedlesClumps
Impurity Rejection Excellent (Non-polar impurities)Excellent (Polar salts)Moderate
Risk of Oiling Out LowLowHigh

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the optimal protocol based on the crude material's behavior.

RecrystallizationLogic Start Start: Crude 3-(4-Hydroxyphenyl)- N-benzylpropionamide SolubilityTest Micro-Screen: Add EtOAc at RT Start->SolubilityTest CheckDissolved Does it dissolve? SolubilityTest->CheckDissolved TooSoluble Too Soluble: Switch to Heptane/EtOAc (Binary System) CheckDissolved->TooSoluble Yes HeatReflux Heat to Reflux (77°C) CheckDissolved->HeatReflux No (Suspension) CheckClear Does it dissolve hot? HeatReflux->CheckClear ProtocolA Proceed to Protocol A: Single Solvent (EtOAc) CheckClear->ProtocolA Yes TryAlcohol Insoluble: Switch to Ethanol CheckClear->TryAlcohol No ProtocolB Proceed to Protocol B: Ethanol + Water TryAlcohol->ProtocolB

Caption: Decision tree for selecting between Single-Solvent (EtOAc) and Two-Solvent (EtOH/Water) protocols based on initial solubility observations.

Troubleshooting Common Issues

  • Oiling Out (Liquid-Liquid Phase Separation):

    • Cause: The melting point of the solute is lower than the boiling point of the solvent, or the solution is too concentrated.[1]

    • Fix: Add more solvent to lower the saturation temperature.[1] Alternatively, switch to a lower-boiling solvent (e.g., Acetone/Hexane) to ensure crystallization occurs below the melting point.[2]

  • No Crystallization (Supersaturation):

    • Cause: Solution is supersaturated but lacks nucleation sites.

    • Fix: "Seed" the solution by adding a tiny crystal of pure product.[1] Alternatively, scratch the inner glass wall of the flask with a glass rod to induce nucleation.[1]

  • Colored Impurities Persist:

    • Cause: Conjugated organic impurities trapped in the lattice.[1]

    • Fix: Perform a "hot filtration" step with Activated Charcoal (Norit) as described in Protocol A, Step 3.[2][4]

References

  • Synthesis of 3-(4-hydroxyphenyl)propanamide (Analogous Amide). Google Patents.[1][2] CN104030941A.[2]

  • Recrystallization Guide - Single and Two-Solvent Methods. University of Alberta, Department of Chemistry.

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare, 5.301 Chemistry Laboratory Techniques.[1][2]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry.

  • 3-(4-Hydroxyphenyl)propionic acid (Precursor Properties). PubChem Compound Summary.

Sources

Procedures for enzymatic kinetic analysis of N-benzylpropionamide inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Procedures for Enzymatic Kinetic Analysis of N-benzylpropionamide Inhibition on Human Sirtuin 3 (SIRT3)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the detailed kinetic analysis of N-benzylpropionamide as a potential inhibitor of human Sirtuin 3 (SIRT3), a critical mitochondrial NAD+-dependent deacetylase. As sirtuins are key regulators in metabolism, stress responses, and aging-related diseases, identifying and characterizing their inhibitors is a vital aspect of drug discovery.[1][2] This application note moves beyond a simple screening assay to elucidate the mechanism of inhibition (MOI). We present a structured workflow, from initial inhibitor potency determination (IC50) to steady-state kinetic experiments designed to differentiate between competitive, non-competitive, uncompetitive, and mixed-type inhibition. The protocols herein are grounded in established principles of enzyme kinetics and utilize a commercially available, robust fluorogenic assay system.[3][4] Accompanying this guide are detailed data analysis procedures, including the use of Michaelis-Menten and Lineweaver-Burk plots, to provide a complete framework for characterizing novel sirtuin inhibitors.

Scientific Background and Principles

Overview of Target Enzyme: Human Sirtuin 3 (SIRT3)

Sirtuins are a family of Class III histone deacetylases (HDACs) that are dependent on nicotinamide adenine dinucleotide (NAD+) for their enzymatic activity.[5][6] Human SIRT3 is the primary deacetylase localized in the mitochondria, where it plays a crucial role in maintaining mitochondrial homeostasis and regulating energy metabolism. It modulates the activity of key metabolic enzymes involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and antioxidant defense systems by removing acetyl groups from lysine residues. Given its central role in cellular energy and stress response, SIRT3 has emerged as a significant therapeutic target for various diseases.

Fundamentals of Enzyme Kinetics: The Michaelis-Menten Model

Enzyme-catalyzed reactions are typically described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[7][8]

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[7]

  • Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[8]

The relationship is expressed by the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S])

Analyzing how an inhibitor like N-benzylpropionamide alters these kinetic parameters (Vmax and Km) is fundamental to understanding its mechanism of action.[9]

Modes of Reversible Enzyme Inhibition

Reversible inhibitors bind to an enzyme through non-covalent interactions and can be characterized by how they affect the enzyme's kinetic parameters.[9] Visualizing these effects is often done using a Lineweaver-Burk plot, which is a double reciprocal plot of 1/V₀ versus 1/[S].[10][11]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, directly competing with the substrate. This increases the apparent Km (Km,app) but does not change Vmax.[12]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces the apparent Vmax (Vmax,app) but does not change Km.[12]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This mode of inhibition reduces both Vmax,app and Km,app proportionally.[11][12]

  • Mixed Inhibition: The inhibitor binds to an allosteric site on both the free enzyme and the ES complex, but with different affinities. This affects both Vmax,app and Km,app, but not proportionally.[12]

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot Intersection
Competitive UnchangedIncreasesOn the y-axis
Non-competitive DecreasesUnchangedOn the x-axis
Uncompetitive DecreasesDecreasesParallel lines (no intersection)
Mixed DecreasesIncreases or DecreasesOff-axis (quadrant II)
Rationale for Assay Selection

Fluorogenic assays are widely used for high-throughput screening (HTS) and kinetic analysis of sirtuin activity due to their sensitivity, simplicity, and continuous format.[13][14][15] These assays typically use a peptide substrate containing an acetylated lysine residue and a quenched fluorophore. Upon deacetylation by the sirtuin, a developer enzyme cleaves the peptide, releasing the fluorophore and generating a signal proportional to enzyme activity.[4][15] This method avoids the complexities of radioactivity or chromatography-based assays.[4]

Materials and Reagents

  • Enzyme: Human Recombinant SIRT3 (e.g., BPS Bioscience Cat. #50014 or Abcam Cat. #ab156067)[4]

  • Assay Kit: SIRT3 Activity Assay Kit (Fluorometric) (e.g., Abcam Cat. #ab156067 or Cayman Chemical Cat. #700281)[16]. These kits typically include:

    • SIRT Assay Buffer

    • Fluorogenic Substrate Peptide

    • NAD+

    • Developer

    • Stop Solution (optional, for endpoint assays)

  • Inhibitor: N-benzylpropionamide (PubChem CID: 154917), dissolved in 100% DMSO to create a high-concentration stock (e.g., 50 mM).[17]

  • Control Inhibitor: Nicotinamide (a known pan-sirtuin inhibitor).[1]

  • Equipment:

    • Fluorescence microplate reader capable of excitation at 340-360 nm and emission at 440-460 nm.[18]

    • Black, low-binding 96-well microplates.[4]

    • Multichannel pipettes and standard laboratory equipment.

    • Incubator or heating block set to 37°C.

Experimental Protocols

This section outlines the workflow for a comprehensive kinetic analysis. It is crucial to perform experiments under initial velocity conditions, where product formation is linear with time and substrate consumption is minimal (<10%).[19]

General Workflow Overview

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis P1 Prepare Reagent Stocks (Enzyme, Substrate, NAD+, Inhibitor) P2 Create Serial Dilutions of N-benzylpropionamide P1->P2 E1 Protocol 1: IC50 Determination (Fixed Substrate/NAD+, Varying Inhibitor) P2->E1 E2 Protocol 2: MOI Determination (Varying Substrate & Inhibitor) P2->E2 A1 Plot Dose-Response Curve & Calculate IC50 E1->A1 A2 Generate Michaelis-Menten & Lineweaver-Burk Plots E2->A2 A3 Determine Km,app & Vmax,app and Identify Inhibition Type A2->A3

Caption: Overall workflow for kinetic analysis of an enzyme inhibitor.

Protocol 1: IC50 Determination

The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%. This provides a measure of the inhibitor's potency.[12]

  • Reagent Preparation:

    • Prepare SIRT3 enzyme, fluorogenic substrate, and NAD+ in SIRT Assay Buffer according to the manufacturer's protocol. The substrate and NAD+ concentrations should be held constant, ideally at or near their Km values.

    • Prepare a serial dilution series of N-benzylpropionamide in assay buffer. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[15]

  • Assay Plate Setup (96-well format):

    • Test Wells: Add assay buffer, NAD+, substrate, and the N-benzylpropionamide dilution.

    • Positive Control (100% Activity): Add all components as above, but with DMSO vehicle instead of the inhibitor.

    • Negative Control (0% Activity): Add all components, but use a known inhibitor like Nicotinamide or omit the SIRT3 enzyme.

  • Reaction and Measurement:

    • Pre-incubate the plate with the inhibitor and other components (except the enzyme) for 10-15 minutes at 37°C to allow for temperature equilibration.

    • Initiate the reaction by adding the diluted SIRT3 enzyme to all wells.

    • Immediately place the plate in the fluorescence reader set to kinetic mode at 37°C.

    • Measure fluorescence (Ex: 355 nm, Em: 460 nm) every 1-2 minutes for 30-60 minutes.[14]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.

    • Normalize the data: Percent Activity = (V₀_inhibitor - V₀_negative) / (V₀_positive - V₀_negative) * 100.

    • Plot Percent Activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

Protocol 2: Steady-State Kinetics for Mechanism of Inhibition (MOI) Determination

This experiment involves measuring the initial reaction rate at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor.

  • Experimental Design:

    • This is a matrix experiment. You will vary the concentration of the fluorogenic substrate across a range (e.g., 0.2x to 10x the known Km value).

    • For each substrate concentration, you will run the reaction with multiple fixed concentrations of N-benzylpropionamide. These concentrations should be chosen based on the previously determined IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Assay Procedure:

    • The procedure is similar to the IC50 assay. For each condition in the matrix, combine assay buffer, NAD+ (at a fixed, saturating concentration), the specified concentration of substrate, and the specified concentration of inhibitor.

    • Pre-incubate the plate at 37°C.

    • Initiate the reactions by adding SIRT3 enzyme.

    • Measure fluorescence kinetically to determine the initial velocity (V₀) for each condition.

Data Analysis and Interpretation

Michaelis-Menten Analysis

For each fixed inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R). This will yield the apparent kinetic parameters (Vmax,app and Km,app) for each inhibitor concentration.

Lineweaver-Burk Plot Visualization

While non-linear regression is more accurate for calculating parameters[10], the Lineweaver-Burk plot provides a powerful visual tool for identifying the mechanism of inhibition.[8][11]

  • Transform your data by calculating 1/V₀ and 1/[S] for every data point.

  • Plot 1/V₀ (y-axis) versus 1/[S] (x-axis).

  • Each inhibitor concentration will generate a separate line on the plot.

  • Analyze the pattern of the lines to determine the inhibition type, as described in Section 1.3 and the diagram below.

G cluster_plot Lineweaver-Burk Plot (1/V vs 1/[S]) origin y_axis 1/V₀ origin->y_axis 1/Vmax x_axis 1/[S] origin->x_axis -1/Km y_no_inhib x_no_inhib y_no_inhib->x_no_inhib No Inhibitor y_comp x_uncomp x_comp y_comp->x_comp Competitive y_noncomp x_noncomp y_noncomp->x_noncomp Non-competitive y_uncomp y_uncomp->x_uncomp Uncompetitive

Caption: Characteristic patterns for different inhibition types on a Lineweaver-Burk plot.

Quantitative Data Summary

Summarize the calculated apparent kinetic parameters in a table to clearly observe the trends as inhibitor concentration increases.

[N-benzylpropionamide] (µM)Vmax,app (RFU/min)Km,app (µM)
0 (Control)50025
10ValueValue
20ValueValue
40ValueValue

By analyzing the changes in Vmax,app and Km,app, you can confidently assign the mechanism of inhibition. For example, if Vmax,app decreases while Km,app remains relatively constant, the data supports a non-competitive inhibition model.

References

  • Gries, T., Schumacher, F., & Jung, M. (2023). Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. MDPI. [Link]

  • Jiang, H., & Denu, J. M. (2017). Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins. Methods in Molecular Biology. [Link]

  • BellBrook Labs. (n.d.). Enzolution SIRT3 Assay System. BellBrook Labs. [Link]

  • PharmaGuideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. PharmaGuideline. [Link]

  • Wikipedia. (n.d.). Lineweaver–Burk plot. Wikipedia. [Link]

  • Slideshare. (n.d.). Enzyme kinetics- michaelis menten model, lineweaver burk plot. Slideshare. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • BPS Bioscience. (n.d.). SIRT1 (Sirtuin1) Fluorogenic Assay Kit. BPS Bioscience. [Link]

  • Giglio, K. M., & Corenblum, M. J. (2016). Sirtuin 6 (SIRT6) Activity Assays. Methods in Molecular Biology. [Link]

  • Amsbio. (n.d.). SIRT1 (Sirtuin1) Fluorogenic Assay Kit. Amsbio. [Link]

  • Fiveable. (2025). Enzyme kinetics and inhibition studies. Fiveable. [Link]

  • MCAT Biochemistry. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. MCAT Biochemistry. [Link]

  • Ainfo. (n.d.). Data analysis - Kinetic Mechanisms of Enzyme Inhibition and Activation. Ainfo. [Link]

  • YouTube. (2021). Enzyme Kinetics Data Analysis. YouTube. [Link]

  • Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo. [Link]

  • Amsbio. (n.d.). Data Sheet Fluorogenic SIRT3 Assay Kit. Amsbio. [Link]

  • Portland Press. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]

  • CycLex. (n.d.). CycLex SIRT3 Deacetylase Fluorometric Assay Kit Ver.2. CycLex. [Link]

  • ResearchGate. (2024). Analysis of N-benzyl 2-acetamido-3-methoxypropionamide ((R) - ResearchGate. ResearchGate. [Link]

  • MDPI. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. MDPI. [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

  • PubMed. (n.d.). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. PubMed. [Link]

  • NIH. (n.d.). N-Benzylpropanamide. PubChem. [Link]

  • PubMed. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. [Link]

  • NIH. (n.d.). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PMC. [Link]

  • PubMed. (2020). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. PubMed. [Link]

  • MDPI. (2023). Molecular Mechanism of Sirtuin 1 Inhibition by Human Immunodeficiency Virus 1 Tat Protein. MDPI. [Link]

  • NIH. (2012). Structural Basis for Sirtuin Activity and Inhibition. PMC. [Link]

  • PubMed. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity. PubMed. [Link]

  • Semantic Scholar. (2013). Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism. Semantic Scholar. [Link]

  • MDPI. (2023). 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. MDPI. [Link]

  • University of Washington. (2013). Enzyme Kinetics II. University of Washington. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(4-Hydroxyphenyl)-N-benzylpropionamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(4-Hydroxyphenyl)-N-benzylpropionamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this amide coupling reaction. We will move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your synthesis for higher yield and purity.

Section 1: Core Synthesis Strategy & Mechanism

The formation of 3-(4-Hydroxyphenyl)-N-benzylpropionamide involves creating an amide bond between 3-(4-hydroxyphenyl)propanoic acid and benzylamine. Direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be "activated" using a coupling reagent.

The most prevalent method involves in-situ activation using carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[2][3]

General Reaction Scheme:

(Where Ph = Phenyl, Bn = Benzyl)

The Mechanism of EDC/HOBt Coupling

The reaction proceeds in two main stages:

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions.

  • Coupling:

    • With Additive (HOBt): The O-acylisourea is intercepted by HOBt to form a more stable, yet still reactive, HOBt-active ester. This step is crucial for suppressing side reactions like N-acylurea formation and minimizing racemization (though racemization is not a primary concern for this specific molecule).[4]

    • Nucleophilic Attack: The amine (benzylamine) then attacks the active ester, forming the desired amide bond and releasing HOBt.

Below is a workflow diagram illustrating the key stages of the synthesis.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Coupling Reaction cluster_workup 3. Workup & Purification prep_acid Dissolve Acid & HOBt in Solvent add_edc Add EDC to Acid (Activation @ 0°C) prep_acid->add_edc prep_amine Prepare Amine & Base Solution add_amine Add Amine/Base Solution (Warm to RT) prep_amine->add_amine add_edc->add_amine stir Stir Overnight (Monitor by TLC/LC-MS) add_amine->stir quench Quench Reaction (e.g., with H2O) stir->quench extract Aqueous/Organic Extraction quench->extract purify Column Chromatography or Recrystallization extract->purify product Final Product purify->product

Caption: General workflow for EDC/HOBt mediated amide coupling.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Issue: Low or No Product Yield

Q: My reaction has stalled. I'm recovering mostly starting materials with little to no product formation. What are the primary causes?

A: This is a frequent issue, often pointing to problems with the activation step or reaction conditions.

  • Ineffective Activation: The most common culprit is degraded coupling reagents. Carbodiimides like EDC are moisture-sensitive. Ensure you are using a fresh bottle or a properly stored reagent. The same applies to phosphonium (PyBOP, HATU) and aminium (HBTU) reagents.[5][6]

  • Suboptimal Reagent Stoichiometry: Typically, a slight excess of the carboxylic acid (1.1-1.2 eq) and coupling reagent (1.2-1.5 eq) relative to the amine is used to drive the reaction to completion. The base, such as DIPEA or triethylamine, should be used in at least 2-3 equivalents to neutralize the acid formed (e.g., HCl from EDC hydrochloride) and the carboxylic acid itself.

  • Incorrect Order of Addition: For EDC/HOBt couplings, the carboxylic acid, HOBt, and solvent should be mixed first. Add EDC and allow the mixture to stir (e.g., 15-30 minutes at 0°C) to form the active ester before adding the amine and base. Adding everything at once can lead to side reactions.[7]

  • Solvent Choice: The choice of solvent is critical. While Dichloromethane (DCM) is common, more polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile can be superior for dissolving all reactants and intermediates, leading to better outcomes.[7][8]

  • Inadequate Base: Benzylamine will react with 3-(4-hydroxyphenyl)propanoic acid to form a salt, rendering the amine non-nucleophilic. A non-nucleophilic base like DIPEA or triethylamine is essential to free the amine for the coupling reaction.

Issue: Significant Impurity Formation

Q: My TLC/LC-MS shows the formation of my product, but there are several persistent impurities. What are they and how can I avoid them?

A: Impurity profiles often reveal mechanistic problems with the coupling reaction.

  • N-Acylurea Byproduct: This is the classic side product of carbodiimide couplings. The highly reactive O-acylisourea intermediate can rearrange via an O-to-N acyl shift to form a stable N-acylurea, which is unreactive and consumes your starting acid.[3][9]

    • Solution: This side reaction is effectively suppressed by adding HOBt or HOAt.[3][10] These additives rapidly convert the O-acylisourea to an active ester, which is not prone to this rearrangement. Running the reaction at a lower temperature (e.g., starting at 0°C) also helps.

  • Symmetric Anhydride: Two molecules of the carboxylic acid can react with the coupling agent to form a symmetric anhydride. While this anhydride can still react with the amine to form the product, it is less reactive than the active ester and represents an inefficient use of the starting material.[7]

  • Phenolic -OH Interference: The unprotected hydroxyl group on the phenyl ring is nucleophilic and can potentially compete with the amine in attacking the activated carboxylic acid, leading to the formation of a polyester oligomer. While benzylamine is a stronger nucleophile, this side reaction can occur, especially under harsh conditions or with highly reactive coupling agents.

    • Solution: If this is suspected, consider protecting the phenol as a benzyl ether or a silyl ether prior to coupling. A benzyl ether can be removed later via hydrogenolysis.[11] However, many standard coupling protocols are mild enough to avoid this issue.

G cluster_main Desired Pathway cluster_side Side Reactions O_acylisourea O-Acylisourea (Reactive Intermediate) HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt (Fast) Amide Desired Amide HOBt_ester->Amide + Amine (Clean Coupling) O_acylisourea_side O-Acylisourea (Reactive Intermediate) N_acylurea N-Acylurea (Byproduct) O_acylisourea_side->N_acylurea Rearrangement (Slow) Carboxylic_Acid R-COOH + EDC Carboxylic_Acid->O_acylisourea

Sources

Technical Support Center: Overcoming Cytotoxicity Issues in 3-(4-Hydroxyphenyl)-N-benzylpropionamide Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 3-(4-Hydroxyphenyl)-N-benzylpropionamide and related phenolic compounds. This guide is designed to provide in-depth troubleshooting assistance and practical protocols to ensure the accuracy and reproducibility of your cytotoxicity and cell viability assays. As scientists, we understand that unexpected results can be both a challenge and an opportunity. This resource aims to equip you with the knowledge to navigate those challenges effectively.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during in vitro assays with 3-(4-Hydroxyphenyl)-N-benzylpropionamide in a direct question-and-answer format.

Q1: I'm observing significantly higher cytotoxicity than expected, even at low concentrations of the compound. What are the likely causes?

A1: This is a frequent issue, often stemming from compound characteristics, assay choice, or off-target effects. Let's break down the potential causes and solutions.

  • Cause 1: Compound Instability or Degradation. Phenolic compounds can be susceptible to oxidation, especially in cell culture media, which can generate reactive oxygen species (ROS) and lead to non-specific cytotoxicity.[1]

    • Diagnostic Step: Prepare fresh solutions of your compound for each experiment. Avoid repeated freeze-thaw cycles. You can assess compound stability in your specific media over your experimental time course using analytical methods like HPLC.

    • Solution: If instability is confirmed, consider using antioxidants in your culture medium (with appropriate controls) or reducing the incubation time if experimentally feasible.

  • Cause 2: Assay Interference. The compound may be directly interfering with your assay reagents. For example, in MTT assays, phenolic compounds can sometimes reduce the tetrazolium salt non-enzymatically, leading to a false signal.[2]

    • Diagnostic Step: Run a cell-free control where you add the compound to the assay medium and follow the standard protocol. A significant signal in the absence of cells points to direct assay interference.

    • Solution: Switch to an orthogonal assay method that relies on a different detection principle. For instance, if you are using an MTT (metabolic) assay, consider a membrane integrity assay like a lactate dehydrogenase (LDH) release assay.[3][4]

  • Cause 3: Off-Target Effects. The compound might be hitting unintended cellular targets, leading to broad cytotoxicity.[5][6][7] This is particularly relevant if the observed cell death mechanism is not consistent with the compound's expected mode of action.

    • Diagnostic Step: Profile the mechanism of cell death. Are you observing markers of apoptosis (e.g., caspase activation) or necrosis (e.g., rapid membrane rupture)?[8][9] A rapid, widespread cell death may suggest a non-specific mechanism like membrane disruption.

    • Solution: Utilize specific inhibitors for suspected off-target pathways to see if cytotoxicity can be rescued. Additionally, testing the compound in a panel of diverse cell lines can help determine if the effect is cell-type specific or more general.

Q2: My results are inconsistent between experiments. One week I see a clear dose-response, the next, it's completely different. What's going on?

A2: Reproducibility is key. Inconsistent results often point to subtle variations in experimental conditions.

  • Cause 1: Cell Health and Passage Number. Cells at high passage numbers can have altered phenotypes and drug sensitivities. Similarly, using cells that are over-confluent or not in the logarithmic growth phase can lead to variability.[10]

    • Solution: Maintain a strict cell culture regimen. Use cells within a defined, low passage number range for all experiments. Always seed cells at a consistent density and ensure they are in the log growth phase at the time of treatment.

  • Cause 2: Reagent Variability. This includes inconsistencies in serum batches, media preparation, and the compound itself.

    • Solution: Test new batches of serum before use in critical experiments. Prepare fresh dilutions of your compound from a validated stock solution for each experiment. Ensure all reagents are within their expiration dates and stored correctly.[10]

  • Cause 3: Environmental Factors. Minor fluctuations in incubator conditions (CO2, temperature, humidity) can impact cell health and response. The "edge effect" in multi-well plates, where wells on the perimeter evaporate faster, can also skew results.[11]

    • Solution: To mitigate edge effects, avoid using the outer wells of your plates for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[11] Regularly calibrate and monitor your incubators.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing unexpected cytotoxicity.

G cluster_0 Initial Observation cluster_1 Phase 1: Rule out Artifacts cluster_2 Phase 2: Investigate Biological Cause cluster_3 Resolution start High/Inconsistent Cytotoxicity Observed compound_check Check Compound (Purity, Solubility, Stability) start->compound_check assay_interference Run Cell-Free Assay Control start->assay_interference cell_health Verify Cell Health & Passage Number compound_check->cell_health Compound OK assay_interference->cell_health No Interference orthogonal_assay Perform Orthogonal Viability Assay (e.g., LDH, ATP-based) assay_interference->orthogonal_assay Interference Found mechanism Determine Mechanism of Death (Apoptosis vs. Necrosis) cell_health->mechanism mechanism->orthogonal_assay solution Refine Protocol or Re-evaluate Hypothesis orthogonal_assay->solution

Caption: A workflow for troubleshooting cytotoxicity assays.

Section 2: Frequently Asked Questions (FAQs)

Q: How can I differentiate between apoptosis and necrosis induced by my compound?

A: This is a critical step in understanding the mechanism of action. Apoptosis is a programmed, controlled form of cell death, while necrosis is a more chaotic process resulting from acute injury.[9] You can use a combination of methods:

  • Morphological Analysis: Under a microscope, apoptotic cells often appear shrunken with condensed chromatin and intact membranes, while necrotic cells swell and their membranes rupture.[12]

  • Biochemical Assays:

    • Caspase Activity: Apoptosis is often executed by a family of proteases called caspases. Assays like the Caspase-Glo® 3/7 assay measure the activity of key executioner caspases.[13][14]

    • Membrane Integrity: Assays that measure the release of intracellular components, like LDH, are indicative of necrosis.

    • Phosphatidylserine (PS) Exposure: In early apoptosis, PS flips to the outer leaflet of the plasma membrane and can be detected by Annexin V staining via flow cytometry. Co-staining with a viability dye like propidium iodide (PI) can distinguish early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).[8]

Q: What are the best practices for storing and handling 3-(4-Hydroxyphenyl)-N-benzylpropionamide?

A: As a phenolic compound, it should be protected from light and oxygen to prevent degradation.

  • Storage: Store the solid compound at -20°C or lower, in a desiccated, dark environment.

  • Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment.

Q: Could my compound be inducing oxidative stress? How would I test for that?

A: Yes, phenolic compounds can modulate cellular redox states.[1][2] The generation of reactive oxygen species (ROS) is a common mechanism of cytotoxicity. You can measure ROS levels using cell-permeable fluorescent or luminescent probes. The ROS-Glo™ H2O2 Assay is a sensitive, luminescent-based method that directly measures hydrogen peroxide levels, a key ROS molecule.[15][16][17] An increase in the signal after compound treatment would indicate ROS induction.

Section 3: Key Experimental Protocols

Protocol 1: Caspase-3/7 Activity Measurement (Apoptosis)

This protocol is adapted from the Promega Caspase-Glo® 3/7 Assay technical bulletin.[13][18] This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • White-walled, 96-well plates suitable for luminescence.

  • Caspase-Glo® 3/7 Reagent (Buffer and lyophilized Substrate).

  • Multichannel pipette.

  • Plate-reading luminometer.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium. Include wells for "no-cell" blanks and "vehicle-only" negative controls.

  • Cell Treatment: After allowing cells to adhere (typically overnight), treat them with various concentrations of 3-(4-Hydroxyphenyl)-N-benzylpropionamide. Include a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 6, 12, or 24 hours) under standard cell culture conditions.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer into the substrate bottle and mixing until dissolved.[18]

  • Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. c. Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. d. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the average luminescence of the no-cell blank from all other readings. Express results as fold-change over the vehicle control.

Protocol 2: Reactive Oxygen Species (ROS) Detection

This protocol is based on the Promega ROS-Glo™ H2O2 Assay.[15][16][19] This assay measures the level of hydrogen peroxide (H2O2), a stable and common ROS.

Materials:

  • White-walled, 96-well assay plates.

  • ROS-Glo™ H2O2 Substrate and Dilution Buffer.

  • ROS-Glo™ Detection Solution.

  • Plate-reading luminometer.

Procedure:

  • Cell Plating: Plate cells in 80 µL of medium in a 96-well plate and allow them to attach.

  • Substrate and Compound Addition: a. Prepare the H2O2 Substrate Solution by diluting the 10mM H2O2 Substrate to 125µM in the chilled H2O2 Substrate Dilution Buffer.[19] b. Prepare your compound dilutions. c. Add 20 µL of the combined H2O2 Substrate and test compound solution to the cells. The final volume will be 100 µL. Include appropriate controls (e.g., menadione as a positive control for ROS induction).

  • Incubation: Incubate the plate for the desired treatment time (e.g., 2-6 hours) at 37°C.

  • Detection: a. Add 100 µL of ROS-Glo™ Detection Solution to each well. b. Incubate for 20 minutes at room temperature.[19]

  • Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: After subtracting background, analyze the data as a fold-change in luminescence relative to the vehicle-treated control cells.

Data Interpretation Summary Table
AssayPrincipleIndicationPotential Pitfalls
MTT/XTT/WST Measures mitochondrial reductase activity.[4]Indirect measure of cell viability/metabolic activity.Interference from reducing compounds; reflects metabolic state, not just cell number.[2][11]
LDH Release Measures lactate dehydrogenase in the supernatant from damaged cells.[4]Indicates loss of plasma membrane integrity (necrosis).High background from serum in media; compound may inhibit LDH enzyme.[10]
Caspase-3/7 Glo Measures activity of executioner caspases using a luminescent substrate.[13][20]Specific indicator of apoptosis.Signal is transient; timing is critical.
ROS-Glo Measures H2O2 levels via a coupled luminescent reaction.[15][16]Indicates induction of oxidative stress.Can be multiplexed with cytotoxicity assays for more data per well.[17]

Section 4: References

  • Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Methods for distinguishing apoptotic from necrotic cells and measuring their clearance. Methods in Cell Biology, 103, 1-45. [Link]

  • Bekmez, H., Yilmaz, Y. B., Ceylan, T., Er, S., & Ceylan, O. (2019). Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots. Phytomedicine, 58, 152872. [Link]

  • Khan, M., Marya, A., & Kumar, S. (2024). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. Heliyon, 10(4), e26011. [Link]

  • Vidugiris, G., Duellman, S., Shultz, J., Vidugiriene, J., Wang, H., Osterman, J., Zhou, W., Meisenheimer, P., & Cali, J. J. (2014). ROS-Glo H2O2 Assay Novel Luminescence based Assay for ROS Measurement. Technology Networks. [Link]

  • ROS-GLO H2O2 Assay. Reaction Biology. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]

  • Aldeghi, M., Gapsys, V., & de Groot, B. L. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(6), 405-422. [Link]

  • He, M., Wang, Y., & Li, Z. (2009). Distinguishing between apoptosis and necrosis using a capacitance sensor. Biosensors and Bioelectronics, 24(8), 2633-2638. [Link]

  • Caspase 3/7 Activity. protocols.io. [Link]

  • Apoptosis vs Necroptosis: Identifying Both Types of Cell Death. Bio-Techne. [Link]

  • Selassie, C. D., Kapur, S., Verma, R. P., & Rosario, M. (2005). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Journal of Medicinal Chemistry, 48(22), 7234-7242. [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things. [Link]

  • Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols, 1(3), 1458-1461. [Link]

  • Picardo, M., Zompetta, C., De Luca, C., Cirone, M., Faggioni, A., & Nazzaro-Porro, M. (1987). Comparative cytotoxicity of phenols in vitro. Toxicology in Vitro, 1(3), 131-136. [Link]

  • Evaluation of Cytotoxic Effects and Underlying Mechanism of Phenolic Compounds on Breast Cancer Cell Lines. Tampere University. [Link]

  • Shan, G., Li, Y., Zhang, J., Li, W., & Rossi, J. J. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology, 26(8), 933-940. [Link]

  • Elkashef, S. (2014). Identification and Mechanism of Small Molecule Inhibitors of RNA Interference. eScholarship, University of California. [Link]

  • Tech Briefing: FDA Guidances for Assessing and Assuring the Potency of Cell and Gene Therapy Products. BEBPA. [Link]

  • A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. BioProcess Online. [Link]

  • A small molecule enhances RNA interference and promotes microRNA processing. Nature. [Link]

  • Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. [Link]

  • The Essential Need for a Validated Potency Assay for Cell-Based Therapies in Cardiac Regenerative and Reparative Medicine. A Practical Approach to Test Development. International Journal of Molecular Sciences, 22(17), 9494. [Link]

  • A small molecule enhances RNA interference and promotes microRNA processing. ResearchGate. [Link]

  • Montaldo, P. G., Pagnan, G., Pastorino, F., Chiesa, V., Raffaghello, L., Kirchmeier, M., Allen, T. M., & Ponzoni, M. (1999). N-(4-hydroxyphenyl) retinamide is cytotoxic to melanoma cells in vitro through induction of programmed cell death. International Journal of Cancer, 81(2), 262-267. [Link]

  • Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. U.S. Food and Drug Administration. [Link]

  • How to explain LDH assay and MTT assay results? ResearchGate. [Link]

  • How can off-target effects of drugs be minimised? Patsnap. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology. [Link]

  • Cell Proliferation and Cytotoxicity Assays. GCRIS. [Link]

  • A high-throughput 3D kinetic killing assay. OPUS. [Link]

  • 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLOS ONE. [Link]

  • In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash University. [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. MDPI. [Link]

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 59(4), 1539–1557. [Link]

Sources

Technical Support Center: Enhancing the Stability of 3-(4-Hydroxyphenyl)-N-benzylpropionamide in Cosmetic Bases

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Hydroxyphenyl)-N-benzylpropionamide, hereafter referred to as HNBPA. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when formulating HNBPA into cosmetic bases. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the potency, safety, and aesthetic quality of your final product.

Troubleshooting Guide

This section addresses specific issues you may observe during your experimental work.

Q: My cream or serum containing HNBPA is turning yellow or brown over time. What is causing this discoloration?

A: This is a classic sign of phenolic oxidation. The 4-hydroxyphenyl (phenol) group in the HNBPA molecule is highly susceptible to oxidation.[1][2] This reaction is often catalyzed by oxygen, transition metal ions (like iron or copper), and exposure to light (photodegradation).[1][2][3] The process involves the conversion of the phenol group into a quinone or quinone-like structure. These resulting molecules are highly colored and can polymerize, leading to the observed yellow-to-brown discoloration. This not only affects the product's appearance but also signifies the degradation of the active molecule, leading to a loss of efficacy.

Q: I'm observing a significant loss of HNBPA potency in my formulation according to HPLC analysis, but with minimal color change. What could be the cause?

A: While oxidation is a primary concern, another potential degradation pathway is the hydrolysis of the amide bond. Amide bonds can undergo hydrolysis under strongly acidic or basic conditions, breaking the molecule into 4-hydroxyphenylpropionic acid and benzylamine. This degradation pathway would not necessarily produce colored byproducts but would result in a direct loss of the active ingredient. We recommend verifying the pH of your formulation and ensuring it remains within a stable range, typically between pH 4.0 and 6.0 for most phenolic compounds.[1][4]

Q: My formulation's viscosity is decreasing, and I suspect it's related to HNBPA. Is this possible?

A: Yes, this is possible, although it's an indirect effect. If HNBPA is degrading, the resulting degradation products could interact with the rheology modifiers (thickeners) in your cosmetic base. For instance, changes in ionic strength resulting from hydrolysis or the interaction of degradation products with polymer chains can disrupt the network that provides viscosity. It is crucial to run stability trials on the placebo (base without HNBPA) to differentiate between the instability of the base itself and instability caused by the active ingredient.[5]

Frequently Asked Questions (FAQs)

This section covers broader topics and best practices for formulation development.

Q: What is the primary degradation pathway for HNBPA and how can I control it?

A: The primary and most rapid degradation pathway is the oxidation of the phenolic hydroxyl group. This is a common challenge for all polyphenol-based cosmetic actives.[1] Control involves a multi-pronged strategy:

  • pH Optimization: Maintain a mildly acidic pH (4.0-6.0) to keep the phenol group in its more stable, protonated form.[1][6][7] Alkaline conditions deprotonate the phenol, making it a phenoxide ion, which is significantly more susceptible to oxidation.[6][7]

  • Antioxidant Network: Incorporate a blend of antioxidants to protect HNBPA.[1] This creates a synergistic network where antioxidants can regenerate each other.[8][9]

  • Chelating Agents: Add a chelating agent to sequester metal ions that catalyze oxidation.[10]

  • Opaque & Airless Packaging: Protect the final product from light and oxygen to prevent photodegradation and autoxidation.[1][3]

Q: Which antioxidants are most effective for stabilizing HNBPA?

A: A combination of oil-soluble and water-soluble antioxidants is often most effective, especially in emulsion systems.[1] This ensures protection in both the aqueous and lipid phases of the formulation. Consider the following:

Antioxidant ClassExamplesTypical Use Level (%)PhaseMechanism of Action
Chain-Breaking (Lipophilic) Tocopherol (Vitamin E), BHT, Ascorbyl Palmitate0.05 - 0.2OilDonates a hydrogen atom to quench peroxide radicals, stopping the oxidation chain reaction.
Chain-Breaking (Hydrophilic) L-Ascorbic Acid, Sodium Ascorbyl Phosphate0.1 - 1.0WaterScavenges free radicals in the aqueous phase. Can regenerate Vitamin E.[9]
Synergists / Metal Chelators Ferulic Acid, Citric Acid, Phytic Acid, EDTA0.1 - 0.5WaterFerulic acid can stabilize other vitamins.[9] Chelators bind metal ions that initiate oxidation.[10][11][12]
Q: How do I prevent photodegradation of HNBPA?

A: The aromatic rings in HNBPA can absorb UV radiation, leading to photochemical degradation.[13] The primary defense is opaque packaging that blocks UV light. For products intended for daytime use, incorporating a broad-spectrum UV filter (e.g., Bemotrizinol, Octocrylene) into the formulation can also help protect the active ingredient from degradation upon application, in addition to protecting the skin.

Q: What is the role of a chelating agent, and which should I use?

A: Trace amounts of transition metal ions (Fe²⁺/Fe³⁺, Cu²⁺) are often present in cosmetic raw materials and can act as powerful catalysts for the oxidation of phenols.[10][14] Chelating agents are molecules that bind these metal ions, forming a stable complex and rendering them chemically inert.[10] This action prevents them from participating in the Fenton reaction, which generates highly destructive hydroxyl radicals.[14]

  • Ethylenediaminetetraacetic acid (EDTA) and its salts (e.g., Disodium EDTA) are highly effective and widely used at 0.05-0.2%.

  • For "natural" or "clean" formulations, Sodium Phytate or Citric Acid are excellent alternatives.[15]

Experimental Protocols & Methodologies

As a Senior Application Scientist, I stress that robust analytical data is non-negotiable. The following protocols provide a framework for scientifically validating the stability of your HNBPA formulation.

Diagram: Primary Degradation Pathway of HNBPA

cluster_catalysts Catalysts HNBPA HNBPA (Phenol Form) Quinone Quinone-type Structures (Colored) HNBPA->Quinone Oxidation Polymer Colored Polymers (Brown Discoloration) Quinone->Polymer Polymerization O2 Oxygen (O₂) O2->Quinone UV UV Light UV->Quinone Metal Metal Ions (Fe³⁺, Cu²⁺) Metal->Quinone

Caption: Oxidative degradation pathway of HNBPA.

Protocol 1: Forced Degradation & Stability-Indicating HPLC Method

Objective: To identify potential degradation products and develop an analytical method that can separate and quantify HNBPA in the presence of its degradants and formulation excipients. This is a foundational step required by regulatory bodies like the ICH.[16][17][18]

Methodology:

  • Prepare Samples:

    • HNBPA active ingredient in solution (e.g., in methanol/water).

    • Complete cosmetic formulation containing HNBPA.

    • Placebo formulation (without HNBPA).

  • Apply Stress Conditions: Expose each set of samples to the conditions below. The goal is to achieve 5-20% degradation of the active.[16]

    • Photostability: Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Preparation for Analysis:

    • Accurately weigh a portion of the stressed formulation.

    • Perform an extraction to isolate HNBPA and its degradants from the cosmetic matrix. A common method is solid-liquid extraction using solvents like methanol or acetonitrile, possibly with sonication.[20][21]

    • Centrifuge and filter the extract through a 0.45 µm syringe filter.

  • HPLC-DAD Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[22]

    • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[23]

    • Detection: Use a Diode Array Detector (DAD) to monitor at multiple wavelengths. The primary wavelength should be the λmax of HNBPA, but monitoring at other wavelengths can help identify degradants.[24]

    • Analysis: Inject the stressed samples. A stability-indicating method is one where the HNBPA peak is well-resolved from all degradation peaks and excipient peaks (from the placebo injection).

Diagram: Stability Testing Workflow

cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Q1A) cluster_analysis Analysis Prep Prepare Formulation (Active + Placebo) Acid Acid/Base Hydrolysis Prep->Acid Ox Oxidation (H₂O₂) Prep->Ox Heat Thermal (High Temp) Prep->Heat Light Photostability (UV/Vis) Prep->Light Extract Solvent Extraction Acid->Extract Ox->Extract Heat->Extract Light->Extract HPLC HPLC-DAD Analysis Extract->HPLC Data Data Review: Peak Purity, Mass Balance HPLC->Data

Caption: Workflow for forced degradation and stability analysis.

Protocol 2: Antioxidant Efficacy Screening

Objective: To quantitatively compare the stabilizing effect of different antioxidant systems on HNBPA in your final cosmetic base.

Methodology:

  • Prepare Formulations: Prepare several batches of your final formulation containing HNBPA:

    • Control: No added antioxidant.

    • Test Batch A: With Antioxidant System A (e.g., 0.1% Tocopherol + 0.1% EDTA).

    • Test Batch B: With Antioxidant System B (e.g., 0.5% Ascorbyl Palmitate + 0.2% Ferulic Acid + 0.1% EDTA).

    • ...and so on for each system you wish to test.

  • Time-Point Analysis: At specified time points (e.g., T=0, 2 weeks, 4 weeks, 8 weeks, 12 weeks), pull samples from each batch.

  • Analysis:

    • Visual Assessment: Document any changes in color, odor, or phase separation.[25]

    • pH Measurement: Record the pH of each sample.

    • HNBPA Quantification: Use the validated stability-indicating HPLC method from Protocol 1 to determine the remaining percentage of HNBPA in each sample.

  • Data Evaluation: Plot the percentage of HNBPA remaining versus time for each antioxidant system. The system that maintains the highest concentration of HNBPA and shows the least aesthetic change over time is the most effective.

By implementing these troubleshooting guides and robust experimental protocols, you will be well-equipped to develop a stable, effective, and aesthetically pleasing cosmetic product featuring 3-(4-Hydroxyphenyl)-N-benzylpropionamide.

References
  • Grand Ingredients. Polyphenol Stability in Skincare. Grand Ingredients. Accessed February 21, 2026.
  • Pobłocka-Olech, L., et al. (2016). Determination of phenolics in cosmetic creams and similar emulsions.
  • Lin, S., et al. (2009). Determination of four lipophilic phenolics in o/w emulsions as well as their stability. Journal of Food and Drug Analysis.
  • Ferreira, M. S., et al. (2024). Phenolics as Active Ingredients in Skincare Products: A Myth or Reality? MDPI.
  • Tuntiyasawasdikul, S., et al. (2021). Determination of Phenolic Content, Antioxidant Activity, and Tyrosinase Inhibitory Effects of Functional Cosmetic Creams Available on the Thailand Market. Molecules.
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Nelson Labs. Accessed February 21, 2026.
  • Berkem. (2011). Bioavailable polyphenols for anti-ageing cosmetics. Personalcaremagazine.com.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry.
  • Galić, E., et al. (2020).
  • Hanna, H., et al. (2009). Effect of inorganic, synthetic and naturally occurring chelating agents on Fe(II)
  • Herve, M., & Ndomou, S. C. H. (2023). Mechanism of metal chelation of phenolic antioxidants.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds.
  • Michalak, M. (2022). Antioxidants to Defend Healthy and Youthful Skin—Current Trends and Future Directions in Cosmetology. MDPI.
  • Jurikova, T., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI.
  • El-Bekkari, M., et al. (2024). Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols. RSC Publishing.
  • Sanches, V. L. S., et al. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Embrapa.
  • Brglez, E., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Iris Unimore.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. SciSpace.
  • Food Insight. (2024). The Role of Chelating Agents in Enhancing Food Preservation Techniques and Safety. Food Insight.
  • Skendi, A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules.
  • Ferreira, M. S., et al. (2024). Phenolics as Active Ingredients in Skincare Products: A Myth or Reality?. Molecules.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • U.S. Food & Drug Administration. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.
  • Eslami, S., et al. (2022).
  • Farris, P. K. (2005).
  • Waterman, K. C., & Adami, R. C. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Kumar, V., & Sharma, V. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Johnson, G. (2015). Antioxidants: Powerful Skin Care Actives & Stabilizers. UL Prospector.
  • Al-Harrasi, Z., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed.
  • Tanaka, R., et al. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.
  • Tanaka, R., et al. (n.d.). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.
  • Etrych, T., et al. (2016). Phenolic Amides Are Potent Inhibitors of De Novo Nucleotide Biosynthesis. mBio.
  • Chen, Y., et al. (2021). Proposed pathways for phenol degradation by the strain SASS1.
  • Laclaire, C., et al. (2015). Stability of cosmetic formulations containing UV filters and preservatives, based on physical and chemical parameters. MedCrave online.
  • Kumar, S., et al. (2024).
  • Agarwal, A., & Shahi, S. K. (2017). Biodegradation of Phenol: Mechanisms and Applications.
  • Beil, S. (2012). Antimicrobial stabilisation of cosmetic products. Personal Care Magazine.
  • SQT Biomicroneedling. (2022). Cosmetic Product Safety Report. SQT Biomicroneedling.
  • Reddy, G. S., et al. (2007). Selective N-Debenzylation of Amides with p-TsOH. Request PDF.
  • Al-Ani, W. A. M., et al. (2022). Formulation and stability evaluation of a cosmetics emulsion loaded with different concentrations of synthetic and natural preservative.
  • Sakkas, V. A., et al. (2023).
  • Armesto, C., et al. (2013). Photodegradation of aryl sulfonamides: N-tosylglycine. RSC Publishing.

Sources

Technical Support Center: Optimization of IC50 Values for 3-(4-Hydroxyphenyl)-N-benzylpropionamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers engaged in the development and optimization of 3-(4-Hydroxyphenyl)-N-benzylpropionamide derivatives. This guide is designed to provide in-depth troubleshooting advice and practical protocols to address common challenges encountered during synthesis, purification, and biological evaluation. Our goal is to empower you with the knowledge to diagnose issues, refine your experimental design, and achieve reliable, reproducible results.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses fundamental questions regarding the core concepts of IC50 determination and the specific compound class in focus.

Q1: What is an IC50 value and why is its optimization critical?

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] It represents the concentration of an inhibitor required to reduce a given biological process (e.g., enzyme activity, cell proliferation) by 50%.[1] Optimizing, or lowering, the IC50 value is a primary goal in early-stage drug discovery, as it indicates that a smaller concentration of the compound is needed to achieve a desired therapeutic effect, which can lead to reduced potential for off-target effects and toxicity.

Q2: What are the key structural features of 3-(4-Hydroxyphenyl)-N-benzylpropionamide and their likely roles?

While specific biological targets for this exact scaffold require experimental validation, we can infer potential roles based on its chemical moieties. The structure consists of:

  • A 4-Hydroxyphenyl (Phenol) Group: This group can act as a hydrogen bond donor and acceptor, potentially interacting with amino acid residues in a target protein's binding pocket.

  • A Propionamide Linker: This provides a flexible spacer, allowing the two aromatic rings to adopt an optimal orientation for binding.

  • An N-benzyl Group: This aromatic ring can engage in hydrophobic or π-stacking interactions. Structure-activity relationship (SAR) studies on related N-benzyl compounds have shown that modifications at this site can significantly impact potency.[2][3]

Q3: My IC50 values for the same compound are inconsistent between experiments. What are the most common causes?

Variability in IC50 values is a frequent issue and underscores that IC50 is not an absolute constant like the inhibition constant (Ki), but is highly dependent on experimental conditions.[1] The most common culprits include:

  • Assay Conditions: Minor changes in pH, temperature, or ionic strength can alter enzyme activity and inhibitor binding affinity.

  • Substrate/Enzyme Concentration: The concentration of the enzyme and its substrate can significantly impact the apparent potency of an inhibitor, especially for competitive inhibitors.[4]

  • Cell-Based Factors: For cellular assays, variations in cell passage number, seeding density, growth phase, and media components can dramatically affect results.[5][6][7] Always use cells that are healthy and in the logarithmic growth phase.[5][6]

  • Incubation Time: Insufficient incubation time may not allow the inhibitor to reach equilibrium with its target, leading to an overestimation of the IC50.

  • Compound Stability and Purity: Degradation of the compound in the assay buffer or the presence of impurities can lead to erroneous results.

Section 2: Synthesis and Purification Troubleshooting

The quality of your compound is paramount. An impure or incorrectly characterized compound will yield meaningless biological data.

Q4: I am having trouble with the synthesis of the amide bond between 3-(4-hydroxyphenyl)propionic acid and benzylamine. What should I check?

Amide bond formation is generally robust, but issues can arise. A common synthetic route involves activating the carboxylic acid.[8] If you are experiencing low yields, consider the following:

  • Activating Agent: Ensure your coupling reagent (e.g., BOP, HBTU, or even thionyl chloride followed by ammonia/amine) is fresh and anhydrous.[8] Moisture can quench these reagents.

  • Solvent: Use a dry, aprotic solvent like DMF or DCM.

  • Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically required to neutralize the acid formed during the reaction. Ensure it is pure and added in the correct stoichiometric amount.

  • Reaction Temperature: Some coupling reactions are performed at 0°C to control side reactions before being allowed to warm to room temperature.[8]

Q5: My HPLC purification is yielding broad or tailing peaks for my derivatives. What's wrong?

Peak shape issues in High-Performance Liquid Chromatography (HPLC) often point to problems with the column, mobile phase, or interactions with the HPLC system itself.[9]

  • Column Overload: Injecting too much sample can cause peak broadening. Try diluting your sample.

  • Mobile Phase pH: The phenolic hydroxyl group on your compounds is acidic. If the mobile phase pH is too close to the pKa of this group, you can get peak tailing. Ensure your mobile phase is buffered at least 1.5-2 pH units away from the compound's pKa.

  • Secondary Interactions: The amide and phenol moieties can interact with active sites on the silica packing material or with metal components of the HPLC system.[10] Using an inert column or adding a small amount of a competing agent like trifluoroacetic acid (TFA) to the mobile phase can mitigate these effects.

  • Contamination: A blocked column frit or contaminated guard column due to particulate matter can cause high backpressure and poor peak shape.[11] Always filter your samples and mobile phases.[11]

HPLC Problem Common Causes Recommended Solutions
High Backpressure Blockage in column/frit; mobile phase viscosity too high; flow rate too high.[11][12]Filter mobile phase and sample; flush the column; reduce flow rate.[11][12]
Peak Tailing Secondary interactions with column; column overload; incorrect mobile phase pH.Add modifier (e.g., TFA); reduce sample concentration; adjust mobile phase pH.
Split or Double Peaks Clogged frit or partially blocked column; sample solvent incompatible with mobile phase.[11]Replace or clean frit/guard column; dissolve sample in mobile phase.[11]
No/Small Peaks Improper sample preparation; detector issue; leak in the system.[13]Check sample concentration; verify detector settings; inspect for leaks.[13]

Section 3: Biological Assay (IC50 Determination) Troubleshooting

This is where experimental conditions have the most direct impact on your measured IC50 value.

Q6: I am setting up a cell-based assay. How do I choose the right cell seeding density and incubation time?

These are critical parameters that must be optimized for each cell line and assay format.[5][14]

  • Cell Seeding Density: The goal is to find a density where cells are in the logarithmic growth phase for the duration of the experiment.[6] Too few cells will result in a weak signal, while too many can lead to over-confluence, which alters cell metabolism and can affect your results.[5] Perform a growth curve experiment to determine the optimal density.

  • Incubation Time: The incubation time with the compound should be long enough to allow for the biological effect to occur and reach equilibrium, but not so long that untreated control cells become over-confluent or the compound degrades.[7] A time-course experiment is recommended during assay development.[7]

Q7: I am not seeing a full dose-response curve (i.e., my compound doesn't reach 100% inhibition). What does this mean?

There are several possible interpretations:

  • Insolubility: Your compound may be precipitating out of the assay medium at higher concentrations. Visually inspect the wells for precipitate.

  • Mechanism of Action: The compound may not be a full inhibitor of the target, or it may be acting through a mechanism that does not lead to a complete shutdown of the measured process.

  • Assay Artifacts: At high concentrations, some compounds can interfere with the assay detection method (e.g., autofluorescence).

  • Tight Binding: Under certain conditions, particularly with very potent inhibitors, the IC50 can be limited by the enzyme concentration, preventing it from reaching its true Ki value and potentially affecting the curve shape.[4]

Q8: Why are my results different in a biochemical (enzyme) assay versus a cell-based assay?

This is a common and expected observation. A biochemical assay measures the direct interaction of your compound with an isolated target (e.g., an enzyme).[15] A cell-based assay measures the compound's effect in a complex biological system.[15] Differences arise because, in a cell, the compound must:

  • Cross the cell membrane (permeability).

  • Avoid being pumped out by efflux transporters.

  • Remain stable and not be metabolized by cellular enzymes.

  • Engage its target within a crowded cellular environment where substrate and cofactor concentrations may differ from the biochemical assay.

A potent compound in a biochemical assay that is weak in a cellular assay may have poor permeability or be rapidly metabolized.

Section 4: Data Analysis and Interpretation FAQs

Correctly analyzing your data is as important as generating it.

Q9: My data analysis software (e.g., GraphPad Prism) gives an "ambiguous" or "unstable" IC50 value. How can I fix this?

This usually happens when the curve fit is poor.

  • Normalize Your Data: Ensure your data is properly normalized. The "bottom" of your curve should be set by a positive control (maximal inhibition), and the "top" should be set by a vehicle control (0% inhibition).[16]

  • Check Constraints: Constrain the top and bottom of the curve to 100 and 0 (or your control values), respectively. This often helps the model converge.

  • Concentration Range: You may not have enough data points defining the top and bottom plateaus of the curve. Your concentration range should ideally span from no effect to maximal effect.

  • Log Transformation: Make sure the x-axis (concentration) is log-transformed before fitting to a sigmoidal dose-response (variable slope) model.[17]

Q10: What is the difference between IC50 and Ki, and when should I determine the Ki?

The IC50 is the functional strength of an inhibitor and is dependent on assay conditions.[1] The Ki (inhibition constant) is a measure of the intrinsic binding affinity of the inhibitor to its target and is an absolute value.[1] While IC50 is excellent for ranking compounds in a standardized screen, determining the Ki is crucial for understanding the mechanism of inhibition and for more complex studies like pharmacokinetic/pharmacodynamic (PK/PD) modeling. The Cheng-Prusoff equation can be used to calculate Ki from IC50, but this requires knowing the substrate concentration and the Michaelis constant (Km) of the enzyme.[1]

Section 5: Diagrams & Visual Workflows

Experimental Workflow

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Data Analysis Synthesis 1. Synthesis of Derivative Library Purification 2. HPLC Purification & QC (LC-MS, NMR) Synthesis->Purification Stock 3. Prepare DMSO Stock Solutions Purification->Stock AssayDev 4. Assay Development (e.g., Cell Seeding) Stock->AssayDev DoseResponse 5. Dose-Response Experiment AssayDev->DoseResponse DataAcq 6. Data Acquisition (e.g., Plate Reader) DoseResponse->DataAcq Normalization 7. Data Normalization (vs. Controls) DataAcq->Normalization CurveFit 8. Non-linear Regression (Sigmoidal Curve Fit) Normalization->CurveFit IC50 9. Determine IC50 CurveFit->IC50

Caption: General workflow from synthesis to IC50 determination.

Troubleshooting IC50 Variability

G Start Inconsistent IC50 Results CheckCompound 1. Verify Compound Integrity (Purity, Stability, Stock Conc.) Start->CheckCompound CheckAssay 2. Review Assay Parameters (Reagents, Controls, Timing) Start->CheckAssay CheckCells 3. Scrutinize Cell Culture (Passage #, Health, Density) Start->CheckCells CheckAnalysis 4. Examine Data Analysis (Normalization, Curve Fit) Start->CheckAnalysis ResultOK Problem Resolved CheckCompound->ResultOK CheckAssay->ResultOK CheckCells->ResultOK CheckAnalysis->ResultOK

Caption: Decision tree for troubleshooting inconsistent IC50 values.

Section 6: Key Experimental Protocols

Protocol 1: General Synthesis of a 3-(4-Hydroxyphenyl)-N-benzylpropionamide Derivative

This protocol is a general guideline and may require optimization.

  • Acid Activation: To a solution of 3-(4-hydroxyphenyl)propionic acid (1.0 eq) in anhydrous DMF, add a coupling reagent such as HBTU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq). Stir the mixture at room temperature for 20 minutes.

  • Amine Addition: Add the desired benzylamine derivative (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the final compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Cell-Based IC50 Determination using an MTT Assay

This protocol is for adherent cells and should be optimized for your specific cell line.[18]

  • Cell Plating: Trypsinize and count cells that are in a healthy, logarithmic growth phase. Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment. It is good practice to fill the outermost wells with sterile PBS to minimize evaporation effects.[18]

  • Compound Preparation: Prepare a serial dilution of your test compound in culture medium. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Also prepare a vehicle control (e.g., 0.1% DMSO in medium) and a positive control for cell death.

  • Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of your compound or controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. The MTT solution should be sterile and protected from light.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Readout: Measure the absorbance at 490-570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percent inhibition relative to the vehicle control. Plot percent inhibition versus log[concentration] and fit the data to a non-linear sigmoidal dose-response curve to determine the IC50 value.

References

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Available from: [Link]

  • Perpusnas. (2025, December 4). IC50 Explained: Understanding Half Maximal Inhibitory Concentration. Available from: [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Available from: [Link]

  • Wikipedia. IC50. Available from: [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available from: [Link]

  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Available from: [Link]

  • YouTube. (2025, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns. Available from: [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. Available from: [Link]

  • GALAK Chromatography. 4 Common Problems & Solutions For HPLC System. Available from: [Link]

  • Google Patents. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • Cytiva. (2022, November 15). HPLC Pain Points. Available from: [Link]

  • PMC. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Available from: [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]

  • PMC. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. Available from: [Link]

  • ResearchGate. (2025, August 6). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Available from: [Link]

  • ResearchGate. Optimization of ic-ELISA. Available from: [Link]

  • PrepChem.com. Synthesis of benzyl 3-(4-benzyloxyphenyl)propionate. Available from: [Link]

  • ACS Publications. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Available from: [Link]

  • Reddit. (2024, July 4). Why am I unable to determine IC50 of my drug using graphpad prism. Available from: [Link]

  • Bentham Science Publisher. SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4- methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors. Available from: [Link]

  • PMC. Multilevel models improve precision and speed of IC50 estimates. Available from: [Link]

  • UBC Library Open Collections. (2007, June 26). Pharmacokinetic/pharmacodynamic modeling can guide drug candidate optimization. Available from: [Link]

  • RSC Publishing. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Available from: [Link]

  • CSIR-NIScPR. (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Available from: [Link]

  • RSC Publishing. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Available from: [Link]

  • PubMed. (2022, August 25). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Available from: [Link]

  • Beilstein Archives. Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Available from: [Link]

  • PMC. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Available from: [Link]

  • Taylor & Francis. Mechanism of action – Knowledge and References. Available from: [Link]

  • ResearchGate. Enzyme Inhibition Data of Compounds 9a-d. Available from: [Link]

  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Hydroxyphenyl)-N-benzylpropionamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-(4-Hydroxyphenyl)-N-benzylpropionamide. As researchers and drug development professionals, our commitment to safety and environmental stewardship necessitates a rigorous and well-understood protocol for chemical waste management. This guide is structured to provide not just a sequence of steps, but the scientific rationale behind them, ensuring that our laboratory practices are both safe and compliant with regulatory standards. The procedures outlined are based on an analysis of the compound's key functional groups and align with the principles set forth by major regulatory bodies.

Section 1: Hazard Assessment and Waste Characterization

A thorough understanding of a compound's chemical properties is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for 3-(4-Hydroxyphenyl)-N-benzylpropionamide is not universally available, a chemical hazard assessment can be expertly constructed by examining its primary functional moieties: a phenolic group and an amide linkage .

Primary Hazard Driver: The Phenolic Moiety

The hydroxyphenyl group is the most significant contributor to this molecule's hazard profile. Phenol and its derivatives are well-documented as toxic and corrosive compounds that can be rapidly absorbed through the skin, potentially causing severe burns and systemic toxicity.[1] Skin exposure may initially be painless due to an anesthetic effect, which can delay response and increase risk.[1] Furthermore, phenolic compounds are recognized as being harmful to aquatic organisms, making their entry into sewer systems unacceptable.[2][3]

Regulatory Framework

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), the responsibility for classifying waste rests with the generator.[4][5] Due to the inherent toxicity of its phenolic component, 3-(4-Hydroxyphenyl)-N-benzylpropionamide waste must be classified as hazardous chemical waste . It is crucial to consult your institution's Environmental Health & Safety (EHS) department and local regulations, as state or municipal rules may be more stringent than federal mandates.[6]

Hazard Profile: 3-(4-Hydroxyphenyl)-N-benzylpropionamide
Primary Hazard Class Toxic, Irritant
Key Functional Group Phenol
Primary Routes of Exposure Skin absorption, eye contact, inhalation of dust.[1][7]
Health Risks Causes skin and serious eye irritation.[8] May cause respiratory irritation.[9] Rapid dermal absorption can lead to systemic toxicity.[1]
Environmental Risks Harmful to aquatic life.[2] Must not be disposed of down the drain.[3][4]
Recommended Waste Stream Segregated Hazardous Chemical Waste (Organic, Non-halogenated)

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified above, all handling and disposal operations must be conducted with appropriate engineering controls and a mandatory PPE protocol.

Engineering Controls: All work involving 3-(4-Hydroxyphenyl)-N-benzylpropionamide, including weighing, transferring, and preparing waste containers, must be performed within a certified chemical fume hood.[1][10] This is critical for preventing the inhalation of fine particulates and containing any potential spills.

Personal Protective Equipment (PPE): The following PPE is required at all times.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Neoprene, Nitrile).[2][10]To prevent skin contact and absorption. Gloves must be changed frequently, and immediately if contamination is suspected.[10]
Eye & Face Protection ANSI-approved safety goggles and a face shield.[11]To protect against splashes of solutions or contact with solid particulates.
Body Protection A buttoned laboratory coat and closed-toe shoes.[1]To protect skin and personal clothing from contamination.

Section 3: Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential for ensuring safety and regulatory compliance. This protocol covers the entire lifecycle of the waste within the laboratory, from generation to collection.

Step 1: Waste Segregation at the Point of Generation The cardinal rule of chemical waste management is proper segregation.

  • Action: Immediately upon generation, any waste containing 3-(4-Hydroxyphenyl)-N-benzylpropionamide (e.g., residual solid, contaminated consumables, solutions) must be collected in a designated hazardous waste container.

  • Causality: This waste must be kept separate from all other waste streams, especially incompatible materials like strong oxidizers (e.g., nitric acid), which can react violently with phenolic compounds.[10][12] Do not mix with other waste categories without consulting compatibility charts and your EHS office.

Step 2: Selecting the Appropriate Waste Container The integrity of the waste container is critical to preventing leaks and exposures.

  • Action: Use a chemically-resistant, high-density polyethylene (HDPE) container with a secure, leak-proof screw-top cap.[4][13]

  • Causality: The container must be free from damage and compatible with the chemical waste to prevent degradation or reaction.[4] The cap must be kept closed at all times except when adding waste.[14]

Step 3: Correctly Labeling the Waste Container Proper labeling is a regulatory requirement and a critical safety communication tool.

  • Action: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste" .[6][15]

    • The full, unabbreviated chemical name: "3-(4-Hydroxyphenyl)-N-benzylpropionamide" .

    • A clear indication of the primary hazards (e.g., "Toxic," "Irritant").[15]

    • An approximate concentration and list of any solvents used.

  • Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and the associated dangers, and it is required for legal transport and disposal by your institution's waste contractor.

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near its point of generation.

  • Action: Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be under the control of laboratory personnel.[4][6]

  • Causality: The SAA framework, as defined by the EPA, allows for the safe collection of waste in the lab.[16] The container should be placed in secondary containment (e.g., a plastic tub) to contain any potential leaks and stored below eye level.[3][4]

Step 5: Arranging for Final Disposal The final step is the transfer of waste to trained professionals.

  • Action: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[3][10]

  • Causality: Hazardous waste must be disposed of through a licensed contractor via incineration or other approved methods.[1][15] Under no circumstances should this chemical waste be discarded in the regular trash or poured down the drain.[3]

Section 4: Emergency Procedures - Spill Management

Preparedness is key to managing accidental releases effectively. A suitable chemical spill kit should be readily available wherever phenol-containing compounds are handled.[2]

  • Small Spills (< 50 mL or a few grams):

    • Ensure you are wearing the full PPE described in Section 2.

    • Absorb liquid spills with a chemical absorbent like vermiculite or paper towels. Do not use combustible materials for large spills.[2][10]

    • Carefully sweep the solid material or absorbed spill into a designated container.

    • Seal the container, label it as hazardous waste, and dispose of it according to the protocol in Section 3.

  • Large Spills (> 50 mL or a significant amount):

    • Evacuate the immediate area.[10]

    • Alert colleagues and your laboratory supervisor.

    • If safe to do so, close the fume hood sash and exit the lab.

    • Contact your institution's EHS or emergency response team immediately.[10]

Section 5: Visualized Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of 3-(4-Hydroxyphenyl)-N-benzylpropionamide waste.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs Institutional Oversight gen Waste Generation (e.g., residual solid, contaminated consumables) seg Step 1: Segregate Waste (Phenolic Waste Stream) gen->seg spill Spill Event gen->spill cont Step 2 & 3: Containerize & Label (Sealed HDPE Container, 'Hazardous Waste' Label) seg->cont saa Step 4: Store in SAA (Secondary Containment, Below Eye Level) cont->saa pickup Step 5: EHS Pickup Request saa->pickup disposal Final Disposal (Licensed Contractor) pickup->disposal emergency Emergency Procedures (Section 4) spill->emergency

Caption: Workflow for the safe disposal of 3-(4-Hydroxyphenyl)-N-benzylpropionamide.

References

  • Laboratory Waste Management: The New Regulations. (2019). MedLab Magazine. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. [Link]

  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. (2008). U.S. Environmental Protection Agency. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager. [Link]

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • Phenol Standard Operating Procedure. (2022). Yale Environmental Health & Safety. [Link]

  • Phenol - OHS Information Sheet. (2024). Monash University. [Link]

  • Phenol - EH&S Fact Sheet. UC Berkeley. [Link]

  • Safety Data Sheet: Hydroxyphenyl Propamidobenzoic Acid. (2021). Bisor Corporation. [Link]

  • Safety Data Sheet: 3-(4-Hydroxyphenyl)propionic acid. Metasci. [Link]

  • Safety Data Sheet. (2025). 3M. [Link]

  • Safety Data Sheet. (2023). Lotte Chemical Corporation. [Link]

  • Amides Waste Compatibility: Key Insights for Safe Disposal. CP Lab Safety. [Link]

  • Disposal of Chemical Waste. University of St Andrews. [Link]

  • Hazardous Waste Disposal Guide. (2023). Northwestern University. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

Sources

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